molecular formula C8H7N5 B2492280 2-(Amino-5-pyrimidinyl)pyrimidine CAS No. 2167788-07-8

2-(Amino-5-pyrimidinyl)pyrimidine

Katalognummer: B2492280
CAS-Nummer: 2167788-07-8
Molekulargewicht: 173.179
InChI-Schlüssel: YOYKBUCQHFKKBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 2-(Amino-5-pyrimidinyl)pyrimidine is a sophisticated pyrimidine-based scaffold of significant interest in medicinal chemistry and drug discovery research. Pyrimidines are aromatic heterocycles that are fundamental components of DNA and RNA, making derivatives like this one privileged structures for interacting with a wide array of biological targets . This particular scaffold is highly versatile, allowing for strategic modifications that enable researchers to fine-tune molecular properties and explore diverse therapeutic areas. In anticancer research, pyrimidine derivatives are extensively investigated for their ability to inhibit key kinase enzymes, such as the epidermal growth factor receptor (EGFR), and to modulate cell cycle progression and induce apoptosis in malignant cells . The structural motif of this compound makes it a valuable precursor for developing potential inhibitors that target these critical pathways. Furthermore, in anti-infective research, pyrimidine-based molecules have demonstrated potent activity against various bacterial, fungal, and viral pathogens, including drug-resistant strains of Mycobacterium tuberculosis . The molecule's capacity to act as a bioisostere for phenyl and other aromatic systems often leads to improved pharmacokinetic and pharmacodynamic properties in lead compounds, enhancing solubility and target affinity . As such, 2-(Amino-5-pyrimidinyl)pyrimidine serves as a key intermediate for the design and synthesis of novel chemical entities to address unmet medical needs in oncology and infectious diseases.

Eigenschaften

IUPAC Name

5-pyrimidin-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c9-8-12-4-6(5-13-8)7-10-2-1-3-11-7/h1-5H,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYKBUCQHFKKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167788-07-8
Record name [2,5'-bipyrimidin]-2'-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The 2-(Amino-5-pyrimidinyl)pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has revolutionized the therapeutic landscape. Within the diverse chemical space of kinase inhibitors, the 2-aminopyrimidine scaffold has proven to be a remarkably versatile and effective pharmacophore.[1][2] This guide delves into a specific and potent iteration of this motif: the 2-(amino-5-pyrimidinyl)pyrimidine core.

This bicyclic heteroaromatic system offers a unique combination of structural rigidity and hydrogen bonding capabilities, enabling high-affinity interactions with the ATP-binding site of various kinases. Its synthetic tractability further enhances its appeal, allowing for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will provide a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation of kinase inhibitors built upon the 2-(amino-5-pyrimidinyl)pyrimidine core, with a particular focus on its application in the inhibition of the Janus kinase (JAK) family.

The 2-(Amino-5-pyrimidinyl)pyrimidine Core: Synthesis and Physicochemical Properties

The synthesis of the 2-(amino-5-pyrimidinyl)pyrimidine scaffold can be achieved through several synthetic routes. A common strategy involves the coupling of a 2-aminopyrimidine with a functionalized pyrimidine. For instance, a Suzuki or Stille coupling reaction can be employed to connect a boronic acid or stannane derivative of one pyrimidine ring with a halogenated partner. A key intermediate, 2-amino-5-bromopyrimidine, can be synthesized by the bromination of 2-aminopyrimidine using N-bromosuccinimide.[3][4]

The resulting bipyrimidine core possesses a distinct electronic and conformational profile. The nitrogen atoms within the pyrimidine rings act as hydrogen bond acceptors, while the exocyclic amino group serves as a crucial hydrogen bond donor. This arrangement is highly complementary to the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.

Mechanism of Kinase Inhibition: Targeting the ATP-Binding Site

Inhibitors featuring the 2-(amino-5-pyrimidinyl)pyrimidine core are typically ATP-competitive, meaning they bind to the active site of the kinase and prevent the binding of the natural substrate, adenosine triphosphate (ATP).[5] This blockade of ATP binding halts the phosphotransfer reaction, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates and disrupting the associated signaling cascade.

The high affinity of these inhibitors is driven by a network of specific interactions within the ATP-binding pocket. The 2-amino group of the pyrimidine forms critical hydrogen bonds with the backbone carbonyl and/or amide groups of the kinase hinge region. The pyrimidine rings themselves can engage in favorable pi-stacking and van der Waals interactions with hydrophobic residues in the active site.

Focus on Janus Kinases (JAKs): A Key Target Family

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and various cancers.[8][9] Consequently, JAKs have emerged as highly attractive targets for therapeutic intervention.[6][10] Several kinase inhibitors with aminopyrimidine-based scaffolds have shown potent and selective inhibition of JAK family members.[11][12]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[7][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK STAT STAT Cytokine_Receptor->STAT Recruits JAK->Cytokine_Receptor Phosphorylates JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor 2-(Amino-5-pyrimidinyl)pyrimidine Inhibitor Inhibitor->JAK Inhibits pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Regulates

Caption: The JAK-STAT signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) of 2-(Amino-5-pyrimidinyl)pyrimidine Kinase Inhibitors

The potency and selectivity of kinase inhibitors based on the 2-(amino-5-pyrimidinyl)pyrimidine core can be finely tuned through systematic modifications at various positions of the scaffold. The following table summarizes key SAR trends observed for this class of compounds, with a focus on JAK inhibition.

Position of ModificationType of ModificationEffect on ActivityRationale
2-Amino Group Substitution with alkyl or aryl groupsGenerally detrimentalThe primary amine is crucial for forming key hydrogen bonds with the kinase hinge region.
5-Position of the first Pyrimidine Introduction of small, hydrophobic groups (e.g., methyl, chloro)Can enhance potencyThese groups can occupy small hydrophobic pockets within the ATP-binding site.
Introduction of larger, bulky groupsMay decrease potency or alter selectivitySteric hindrance can disrupt optimal binding to the target kinase.
4-Position of the second Pyrimidine Substitution with various aryl or heteroaryl groupsSignificantly impacts potency and selectivityThis position often extends towards the solvent-exposed region of the active site, allowing for modifications to improve physicochemical properties and target specific subpockets.
Substituents on the 4-aryl/heteroaryl group Introduction of polar groups (e.g., morpholine, piperazine)Can improve solubility and pharmacokinetic propertiesThese modifications can enhance drug-like properties without compromising inhibitory activity.

Experimental Protocols for Efficacy Evaluation

The evaluation of novel kinase inhibitors requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[13][14]

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 4x solution of the test compound in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Add 2.5 µL of a 4x solution of the kinase substrate (e.g., a specific peptide substrate for the target kinase) in kinase buffer.

    • To initiate the reaction, add 5 µL of a 2x solution of the kinase and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to control wells (no inhibitor) and determine the IC₅₀ value.

ADP_Glo_Workflow Start Start: 384-well plate Add_Compound Add Test Compound (2.5 µL, 4x) Start->Add_Compound Add_Substrate Add Kinase Substrate (2.5 µL, 4x) Add_Compound->Add_Substrate Add_Kinase_ATP Add Kinase + ATP (5 µL, 2x) Add_Substrate->Add_Kinase_ATP Incubate_Kinase_Rxn Incubate (Room Temp, 60 min) Add_Kinase_ATP->Incubate_Kinase_Rxn Add_ADPGlo_Reagent Add ADP-Glo™ Reagent (5 µL) Incubate_Kinase_Rxn->Add_ADPGlo_Reagent Incubate_Depletion Incubate (Room Temp, 40 min) Add_ADPGlo_Reagent->Incubate_Depletion Add_Detection_Reagent Add Kinase Detection Reagent (10 µL) Incubate_Depletion->Add_Detection_Reagent Incubate_Detection Incubate (Room Temp, 30-60 min) Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data (IC₅₀) Read_Luminescence->Analyze_Data

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[15][16] This assay is widely used to assess the antiproliferative effects of kinase inhibitors.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating and Compound Treatment:

    • Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of culture medium.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Prepare serial dilutions of the test compound in culture medium.

    • Add 10 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent viability for each compound concentration relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The 2-(amino-5-pyrimidinyl)pyrimidine scaffold represents a highly promising core structure for the development of potent and selective kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding site of a wide range of kinases, coupled with its synthetic accessibility, makes it an attractive starting point for medicinal chemistry campaigns. The successful application of this scaffold in the development of inhibitors for challenging targets like the Janus kinases underscores its therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: The development of inhibitors with improved selectivity profiles will be crucial to minimize off-target effects and enhance the therapeutic window. This can be achieved through structure-based drug design and the exploration of novel chemical space around the core scaffold.

  • Overcoming Resistance: As with all targeted therapies, the emergence of drug resistance is a significant challenge. The design of next-generation inhibitors that can overcome known resistance mutations will be a major focus.

  • Exploring New Kinase Targets: The versatility of the 2-(amino-5-pyrimidinyl)pyrimidine core suggests that it may be applicable to the inhibition of other kinase families beyond the JAKs. Screening of compound libraries based on this scaffold against a broad panel of kinases could uncover novel therapeutic opportunities.

References

  • Targeted Oncology. (2011, July 27). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. Retrieved from [Link]

  • Personalized Medicine in Oncology. (2013, June 13). JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells. Retrieved from [Link]

  • Furqan, M., Mukhi, N., Lee, B., & Liu, D. (2013). JAK-STAT Signalling Pathway in Cancer. Cancers, 5(4), 1372–1375.
  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • NCBI. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Shankar, H., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12.
  • Liu, X., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry, 64(1), 863-877.
  • CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]

  • PMC. (2022, July 10). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • ResearchGate. (2019, December 19). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Retrieved from [Link]

  • PubMed. (2017, January 1). Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Retrieved from [Link]

  • PMC. (2022, November 24). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, April 15). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Retrieved from [Link]

  • PubMed. (2006, June 10). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Retrieved from [Link]

  • PubMed. (2017, September 15). A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. Retrieved from [Link]

  • PubMed. (2018, March 1). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ResearchGate. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of 2-(Amino-5-pyrimidinyl)pyrimidine in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and understanding the solubility of 2-(Amino-5-pyrimidinyl)pyrimidine. Given the novelty of this specific molecule and the current absence of extensive published solubility data, this document focuses on the foundational principles and practical methodologies required to generate reliable solubility profiles. We will leverage data from the closely related compound, 2-aminopyrimidine, to establish a theoretical baseline and then detail the experimental workflows necessary for empirical validation.

Introduction to 2-(Amino-5-pyrimidinyl)pyrimidine and the Critical Role of Solubility

2-(Amino-5-pyrimidinyl)pyrimidine belongs to the class of di-pyrimidinyl amines, a group of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The arrangement of nitrogen atoms in the pyrimidine rings, coupled with the amino substituent, suggests a molecule with a rich potential for hydrogen bonding and varied intermolecular interactions. These structural features are pivotal in dictating the compound's solubility, which in turn governs its bioavailability, reaction kinetics in solution-phase synthesis, and suitability for various formulation strategies. A thorough understanding of its solubility in both aqueous and organic solvents is, therefore, a prerequisite for any meaningful application.

Theoretical Considerations for Solubility

Before embarking on experimental work, it is instructive to consider the physicochemical properties of 2-(Amino-5-pyrimidinyl)pyrimidine that will influence its solubility.

2.1. Molecular Structure and Polarity

The presence of five nitrogen atoms and an amino group in 2-(Amino-5-pyrimidinyl)pyrimidine makes it a highly polar molecule. The nitrogen atoms can act as hydrogen bond acceptors, while the amino group can act as both a hydrogen bond donor and acceptor. This high polarity suggests a greater affinity for polar solvents.

2.2. pKa and pH-Dependent Solubility

The amino group and the pyrimidine rings are basic and can be protonated in acidic conditions. The pKa of the compound will determine the pH range at which it exists in its neutral or ionized form. The ionized form is generally more soluble in aqueous solutions. Therefore, the aqueous solubility of 2-(Amino-5-pyrimidinyl)pyrimidine is expected to be highly pH-dependent.

2.3. Crystal Lattice Energy

For solid solutes, the energy required to break the crystal lattice is a significant barrier to dissolution. A larger, more planar molecule like 2-(Amino-5-pyrimidinyl)pyrimidine may pack more efficiently into a crystal lattice, leading to higher lattice energy and consequently, lower solubility compared to smaller, less symmetrical molecules.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of 2-(Amino-5-pyrimidinyl)pyrimidine is crucial. The following section outlines a robust workflow.

Diagram: Experimental Workflow for Solubility Determination

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: pH-Dependent Solubility (Aqueous) A Solvent Selection (Water, MeOH, EtOH, ACN, DMSO, THF, Toluene) B Qualitative 'Shake-Flask' Test (Visual Assessment of Dissolution) A->B C Equilibrium Solubility Determination (e.g., Shake-Flask Method) B->C Proceed with Solvents Showing Some Dissolution D Quantification of Solute (e.g., HPLC, UV-Vis) C->D E Data Analysis & Reporting (mg/mL or mol/L) D->E H Generate pH-Solubility Profile F Prepare Buffers at Various pH Values G Equilibrium Solubility Measurement in Buffers F->G G->H

Caption: A three-phase experimental workflow for determining the solubility of a novel compound.

Materials and Reagents
  • 2-(Amino-5-pyrimidinyl)pyrimidine (as solid)

  • Deionized water

  • A range of organic solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), toluene)

  • Buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Analytical instrumentation (e.g., HPLC with UV detector, UV-Vis spectrophotometer)

  • Standard laboratory glassware and equipment (vials, shaker, centrifuge, filters)

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-(Amino-5-pyrimidinyl)pyrimidine to a known volume of the chosen solvent (e.g., 5 mg to 1 mL of solvent in a glass vial). The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of 2-(Amino-5-pyrimidinyl)pyrimidine. A standard calibration curve must be prepared to ensure accurate quantification.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Data Presentation

The obtained solubility data should be presented in a clear and organized manner.

Table 1: Anticipated Solubility Profile of 2-(Amino-5-pyrimidinyl)pyrimidine

SolventPolarity IndexExpected SolubilityRationale
Water10.2Moderately SolubleHigh polarity and hydrogen bonding potential.
Methanol5.1SolublePolar protic solvent, capable of hydrogen bonding.
Ethanol4.3SolubleSimilar to methanol, but slightly less polar.
Acetonitrile5.8Slightly SolublePolar aprotic solvent, can accept hydrogen bonds.
DMSO7.2SolubleHighly polar aprotic solvent, excellent H-bond acceptor.
THF4.0Sparingly SolubleLess polar than alcohols, weaker H-bond acceptor.
Toluene2.4InsolubleNon-polar solvent, unable to form strong interactions.

Advanced Considerations and Troubleshooting

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of 2-(Amino-5-pyrimidinyl)pyrimidine being used.

  • Solvate Formation: The compound may form solvates with certain solvents, which can affect the measured solubility.

  • Degradation: The stability of the compound in the chosen solvents and under the experimental conditions should be assessed to ensure that the measured concentration corresponds to the intact compound.

Conclusion

While direct experimental solubility data for 2-(Amino-5-pyrimidinyl)pyrimidine is not yet widely published, a systematic and rigorous experimental approach, as outlined in this guide, will enable researchers to generate the necessary data. The anticipated solubility profile, based on its molecular structure and comparison with 2-aminopyrimidine, suggests a preference for polar solvents and a significant pH-dependency in aqueous media. The generation of a comprehensive solubility profile is a critical step in unlocking the full potential of this promising heterocyclic compound in drug discovery and other scientific applications.

References

  • Solubility of Things. (n.d.). 2-Aminopyrimidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Retrieved from [Link]

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An In-depth Technical Guide to the Pharmacophore Modeling of 2-(Amino-5-pyrimidinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrimidine Scaffold and the Role of Pharmacophore Modeling

The pyrimidine ring is a foundational heterocyclic aromatic compound that is integral to numerous biological processes. It is a core component of nucleobases such as cytosine, thymine, and uracil, and is found in a wide array of therapeutic agents, demonstrating its versatility as a pharmacophore.[1][2][3] Pyrimidine derivatives have been successfully developed for a range of diseases, including cancer, viral infections, and malaria, underscoring their importance in medicinal chemistry.[1][4] The molecule of interest, 2-(Amino-5-pyrimidinyl)pyrimidine, presents a compelling scaffold for drug discovery efforts due to its chemical features, including hydrogen bond donors and acceptors, and aromatic rings, which are crucial for molecular recognition by biological targets.[5]

Pharmacophore modeling is a powerful computational technique in modern drug discovery that distills the essential steric and electronic features of a molecule required for its biological activity.[5][6][7] This approach moves beyond the entire molecular structure to focus on the specific arrangement of features responsible for interaction with a biological target, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[5] Pharmacophore models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the potential for desired biological activity, thereby accelerating the hit identification and lead optimization phases of drug discovery.[5][8]

This guide provides a comprehensive, in-depth technical overview of how to approach the pharmacophore modeling of 2-(Amino-5-pyrimidinyl)pyrimidine. We will explore both ligand-based and structure-based methodologies, offering field-proven insights into the experimental choices and validation protocols that ensure the scientific integrity of the resulting models.

PART 1: Ligand-Based Pharmacophore Modeling of 2-(Amino-5-pyrimidinyl)pyrimidine

Ligand-based pharmacophore modeling is the method of choice when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available.[9][10][11] This approach is predicated on the principle that molecules with similar biological activity share common chemical features arranged in a specific 3D geometry.

Core Principles and Rationale

The fundamental assumption of ligand-based pharmacophore modeling is that the shared chemical features of active molecules are responsible for their interaction with a common biological target. The process involves identifying these common features and their spatial relationships to generate a hypothesis of the essential interactions.[10]

Detailed Experimental Protocol: Ligand-Based Pharmacophore Modeling Workflow

The following protocol outlines a step-by-step workflow for generating and validating a ligand-based pharmacophore model, using 2-(Amino-5-pyrimidinyl)pyrimidine as a hypothetical active molecule within a larger set.

Step 1: Training Set and Test Set Preparation

  • Training Set Selection: A structurally diverse set of molecules with a known range of biological activities (e.g., IC50 values) against the target of interest is compiled. This set should include highly active, moderately active, and inactive compounds.[12][13] 2-(Amino-5-pyrimidinyl)pyrimidine would be included in this set as one of the active compounds.

  • Test Set Selection: A separate set of molecules with known activities is reserved for validating the final pharmacophore model. This set should not be used during model generation.[13][14]

  • Data Curation: Ensure that the 2D structures of all compounds are correct and that their biological activity data is accurate and consistent.

Step 2: Conformational Analysis

  • Rationale: Small molecules are flexible and can adopt multiple conformations. It is crucial to generate a diverse and energetically reasonable set of conformers for each molecule in the training set to ensure that the bioactive conformation is likely represented.[9][10]

  • Methodology: Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a library of low-energy conformers for each molecule.

Step 3: Pharmacophore Feature Identification

  • Feature Definition: Identify the key pharmacophoric features present in the training set molecules. For 2-(Amino-5-pyrimidinyl)pyrimidine, these would include:

    • Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine rings.

    • Hydrogen Bond Donors (HBD): The primary amine group.

    • Aromatic Rings (AR): The two pyrimidine rings.

  • Software: Utilize molecular modeling software such as Discovery Studio, MOE, LigandScout, or Phase to automatically identify these features.[9][15]

Step 4: Molecular Alignment and Hypothesis Generation

  • Alignment: The conformers of the active molecules are aligned in 3D space based on their common pharmacophoric features.[9][10]

  • Hypothesis Generation: The software then generates a series of pharmacophore hypotheses, which are different combinations of pharmacophoric features with specific 3D arrangements. Each hypothesis represents a potential binding mode.

Step 5: Scoring and Ranking of Hypotheses

  • Scoring Function: Each generated hypothesis is scored based on how well it maps to the active molecules and avoids mapping to the inactive molecules in the training set.[16]

  • Ranking: The hypotheses are ranked based on their scores, with the highest-scoring hypothesis being the most likely to represent the true pharmacophore.

Step 6: Pharmacophore Model Validation

This is a critical step to ensure the predictive power of the generated model.[14][17]

  • Fischer's Randomization Test: The statistical significance of the model is assessed by comparing its cost to the costs of models generated from scrambled data.

  • Test Set Validation: The best-ranked pharmacophore model is used to screen the test set. A good model should be able to distinguish active from inactive compounds in the test set with high accuracy.[13][14]

  • Decoy Set Screening: A large set of molecules with similar physicochemical properties to the active compounds but with different topologies (decoys) is screened. A robust model should have a low hit rate for the decoy set.

  • Goodness of Hit (GH) Score: This metric combines the enrichment of active compounds and the rejection of inactive ones to provide a single score for model quality. A GH score above 0.7 is generally considered indicative of a good model.[18]

Visualization of Ligand-Based Workflow

LigandBased_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation TrainingSet Training Set (Actives & Inactives) Conformers Conformational Analysis TrainingSet->Conformers TestSet Test Set Validation Validation (Test Set, Decoys) TestSet->Validation Features Feature Identification Conformers->Features Align Molecular Alignment Features->Align HypoGen Hypothesis Generation Align->HypoGen Scoring Scoring & Ranking HypoGen->Scoring Scoring->Validation FinalModel Validated Pharmacophore Model Validation->FinalModel

Caption: Workflow for ligand-based pharmacophore modeling.

PART 2: Structure-Based Pharmacophore Modeling of 2-(Amino-5-pyrimidinyl)pyrimidine

Structure-based pharmacophore modeling is employed when the 3D structure of the biological target, typically a protein, is known.[9][19] This approach leverages the information from the protein's binding site to define the key interaction points for a ligand.

Core Principles and Rationale

The central idea is to identify the complementary chemical features within the binding pocket of the target that are essential for ligand binding. This method can be used even without a known bound ligand, making it powerful for novel target exploration.[19][20]

Detailed Experimental Protocol: Structure-Based Pharmacophore Modeling Workflow

The following protocol details the steps for creating and validating a structure-based pharmacophore model for a hypothetical target of 2-(Amino-5-pyrimidinyl)pyrimidine.

Step 1: Target Protein Preparation

  • Obtain Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) or use a high-quality homology model.

  • Preparation: Prepare the protein structure by removing water molecules (unless they are known to be involved in binding), adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

Step 2: Binding Site Identification

  • Known Ligand: If the PDB structure contains a co-crystallized ligand, the binding site is readily defined.

  • No Ligand: If no ligand is present, use binding site prediction algorithms to identify potential pockets on the protein surface.

Step 3: Pharmacophore Feature Generation

  • Interaction Mapping: Analyze the interactions between the protein's binding site residues and a known ligand (if available). Alternatively, map the potential interaction points within the empty binding site.[19]

  • Feature Types: Identify key features such as:

    • Hydrogen Bond Acceptors/Donors from residues like Asp, Glu, Gln, Asn, Ser, Thr, His.

    • Hydrophobic/Aromatic centers from residues like Phe, Tyr, Trp, Leu, Ile, Val.

  • Exclusion Volumes: Define regions within the binding site that are occupied by the protein, which represent steric hindrances.

Step 4: Hypothesis Generation and Refinement

  • Model Creation: Generate pharmacophore hypotheses based on the identified interaction points.

  • Refinement: Manually refine the generated hypotheses to ensure they are chemically sensible and consistent with any known structure-activity relationship (SAR) data.

Step 5: Model Validation

  • Docking Studies: Dock a set of known active and inactive compounds into the protein's binding site. The poses of the active compounds should align well with the pharmacophore model.

  • Database Screening: Use the pharmacophore model to screen a database of known actives and a large set of decoys. The model should demonstrate good enrichment of the active compounds.

  • Comparison with Ligand-Based Models: If a ligand-based model is also available, the two models can be compared for consensus features, which increases confidence in the model.[9]

Visualization of Structure-Based Workflow

StructureBased_Workflow cluster_protein Protein Preparation cluster_model_gen Model Generation cluster_validation_sb Model Validation PDB Protein 3D Structure (PDB or Homology Model) Prep Protein Preparation PDB->Prep BindingSite Binding Site Identification Prep->BindingSite InteractionMap Interaction Mapping BindingSite->InteractionMap HypoGen Hypothesis Generation InteractionMap->HypoGen Refinement Model Refinement HypoGen->Refinement Validation Validation (Docking, Screening) Refinement->Validation FinalModel Validated Pharmacophore Model Validation->FinalModel

Caption: Workflow for structure-based pharmacophore modeling.

PART 3: Data Synthesis and Application

Quantitative Data Summary

The generated pharmacophore models can be summarized quantitatively. The table below illustrates a hypothetical comparison of pharmacophore features for 2-(Amino-5-pyrimidinyl)pyrimidine derived from both ligand-based and structure-based approaches.

Feature TypeLigand-Based Model (Distances from Centroid)Structure-Based Model (Key Interacting Residues)
HBD 3.5 ÅAsp120 (side chain), Glu150 (backbone)
HBA1 2.8 ÅAsn85 (side chain)
HBA2 4.2 ÅLys55 (backbone)
AR1 5.1 ÅPhe100 (π-π stacking)
AR2 6.5 ÅTyr180 (π-π stacking)
Application of the Validated Pharmacophore Model

A validated pharmacophore model for 2-(Amino-5-pyrimidinyl)pyrimidine serves as a powerful tool for several downstream applications in drug discovery:[8]

  • Virtual Screening: The model can be used as a 3D query to search large chemical databases (e.g., ZINC, Enamine) to identify novel compounds that match the pharmacophoric features.[8][21]

  • Lead Optimization: The model can guide the chemical modification of 2-(Amino-5-pyrimidinyl)pyrimidine to improve its potency and selectivity.

  • Scaffold Hopping: By focusing on the essential pharmacophoric features rather than the entire chemical scaffold, the model can identify new chemical series with the same biological activity.

  • ADMET Prediction: Pharmacophore models can also be developed for anti-targets or metabolic enzymes to predict potential adverse effects or metabolic liabilities.[8]

Conclusion

Pharmacophore modeling provides an insightful and efficient computational framework for understanding the key molecular interactions that drive the biological activity of molecules like 2-(Amino-5-pyrimidinyl)pyrimidine. By systematically applying either ligand-based or structure-based approaches, researchers can develop robust and predictive models. The success of these models is critically dependent on careful preparation of input data and rigorous validation. A well-validated pharmacophore model is an invaluable asset in the modern drug discovery pipeline, enabling the rational design of novel therapeutics with improved efficacy and safety profiles.

References
  • Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Pharmacophore Modeling in Computational Drug Design: A Critical Review. ijarsct.
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  • Pharmacophore modeling: advances and pitfalls. PMC.
  • Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable.
  • Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors. Bentham Science Publishers.
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
  • Full article: Pharmacophore modelling: applications in drug discovery. Taylor & Francis.
  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC.
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  • Ligand based Pharmacophore Modeling Service.
  • Pharmacophore model validation using GH score method.
  • Computational workflow for structure-based pharmacophore modelling.
  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign
  • Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. PubMed.
  • Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidyl
  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences.
  • T009 · Ligand-based pharmacophores. TeachOpenCADD.
  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences.
  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • How to do validation of ligand-based pharmacophore model in Ligandscout?.
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  • Pyrimidine. Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
  • Rational design of the 2-amino-pyrimidine or 2-amino-pyridine derivatives.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.
  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed.
  • A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem.
  • Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes.
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  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • An overview on synthesis and biological activity of pyrimidines. SciSpace.

Sources

Navigating the Unknown: A Technical Guide to the Toxicity and Safety Profile of 2-(Amino-5-pyrimidinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Pyrimidine Derivative

In the landscape of drug discovery and chemical research, novel heterocyclic compounds such as 2-(Amino-5-pyrimidinyl)pyrimidine represent both opportunity and a challenge. As a bifunctional pyrimidine derivative, its structural motif is prevalent in a wide array of biologically active agents, suggesting potential applications in medicinal chemistry. However, its novelty means that a comprehensive, publicly available toxicity and safety datasheet is not yet established.

This guide is designed for researchers, scientists, and drug development professionals. It serves as a proactive framework for establishing a robust safety profile for 2-(Amino-5-pyrimidinyl)pyrimidine. We will proceed by first establishing the compound's identity and then, in the absence of direct data, constructing an inferred hazard profile based on structurally related aminopyrimidines. The core of this document provides detailed, field-proven experimental protocols for in vitro toxicity assessment, empowering research teams to generate the critical data required for safe handling and further development. This approach moves beyond a static data summary to a dynamic guide for active research and risk assessment.

Compound Identification and Inferred Hazard Analysis

IUPAC Name: 2-(5-Pyrimidinyl)pyrimidin-5-amine Molecular Formula: C₈H₇N₅ CAS Number: 13755-23-4 (Note: This CAS number is associated with Sodium nitroprusside dihydrate in some databases and its linkage to the target compound is unverified, highlighting the need for careful sourcing of the physical sample).

The Data Gap: A Starting Point for Investigation

A thorough search of publicly accessible chemical safety databases reveals a lack of a specific Safety Data Sheet (SDS) for 2-(Amino-5-pyrimidinyl)pyrimidine. This is not uncommon for novel research chemicals. Therefore, a preliminary safety assessment must be built upon data from analogous compounds.

Inferred Hazard Profile from Related Aminopyrimidines

By examining the SDS of structurally similar compounds like 2-aminopyrimidine, 5-aminopyrimidine, and various substituted aminopyrimidines, we can extrapolate a conservative, inferred hazard profile. This profile should be treated as a preliminary guide, pending experimental verification.

Hazard Classification (Inferred)DescriptionPrecautionary RecommendationsSupporting Evidence (Analogous Compounds)
Acute Oral Toxicity May be harmful or toxic if swallowed.[1][2][3]Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][3]5-Aminopyrimidine is classified as harmful if swallowed (H302).[2] 2-Aminopyridine, a related aminopyridine, is classified as toxic if swallowed.[4]
Skin Corrosion/Irritation May cause skin irritation.[2][5]Wear protective gloves and clothing. Wash skin thoroughly with soap and water after contact. If irritation occurs, get medical advice.[6]2-Aminopyrimidine and 5-Aminopyrimidine are both classified as causing skin irritation (H315).[2][5]
Serious Eye Damage/Irritation May cause serious eye irritation.[2][5]Wear eye protection (safety goggles). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6][7]2-Aminopyrimidine and 5-Aminopyrimidine are classified as causing serious eye irritation (H319).[2][5]
Respiratory Irritation May cause respiratory irritation.[2][5]Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood. If inhaled, remove person to fresh air.[6]2-Aminopyrimidine and 5-Aminopyrimidine are classified as potentially causing respiratory irritation (H335).[2][5]

Strategic Framework for Toxicity Assessment

For any novel chemical entity entering a discovery pipeline, a tiered approach to toxicity testing is essential. This ensures that resources are used efficiently while building a comprehensive understanding of the compound's potential liabilities. The following workflow provides a logical progression for characterizing 2-(Amino-5-pyrimidinyl)pyrimidine.

G cluster_0 Phase 1: Foundational In Vitro Safety cluster_1 Phase 2: ADME & Mechanistic Insights cluster_2 Phase 3: Advanced & In Vivo Studies A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) A->B C Preliminary Genotoxicity Screen (e.g., Ames Test or In Vitro Micronucleus) B->C F Mechanism of Toxicity Investigation (if cytotoxicity observed) B->F D Metabolic Stability Assay (Liver Microsomes) C->D H Further Development Decision Point C->H Negative Result E Metabolite Identification D->E G In Vivo Acute Toxicity (Rodent Model) D->G F->G G->H

Caption: Tiered toxicity assessment workflow for a novel chemical entity.

Experimental Protocols for Core Toxicity Endpoints

The following sections provide detailed, step-by-step protocols for foundational in vitro assays. These are designed to be self-validating systems, including necessary controls to ensure data integrity.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells. This assay is a cornerstone of early-stage drug development for screening compound cytotoxicity.[1][6][8]

Materials:

  • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile plates.

  • 2-(Amino-5-pyrimidinyl)pyrimidine, dissolved in DMSO to create a 10 mM stock solution.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Multi-channel pipette, plate reader (570 nm).

Workflow Diagram:

MTT_Workflow start Start plate_cells 1. Plate Cells (e.g., 10,000 cells/well) Incubate 24h start->plate_cells prepare_dilutions 2. Prepare Compound Dilutions (Serial dilution from stock) plate_cells->prepare_dilutions treat_cells 3. Treat Cells Add dilutions to wells Incubate 24-72h prepare_dilutions->treat_cells add_mtt 4. Add MTT Reagent (10 µL/well) Incubate 2-4h treat_cells->add_mtt solubilize 5. Solubilize Formazan Add 100 µL Solubilization Buffer Incubate overnight add_mtt->solubilize read_plate 6. Read Absorbance (570 nm) solubilize->read_plate analyze 7. Analyze Data Calculate % Viability & IC50 read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁵ cells/mL. Include wells for vehicle control (DMSO) and untreated control. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the 2-(Amino-5-pyrimidinyl)pyrimidine stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the respective compound dilutions. Add medium with the corresponding DMSO concentration to the vehicle control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours. The duration should be chosen based on the expected mechanism of action and cell doubling time.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Cover the plate and leave it at room temperature in the dark overnight.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Micronucleus Assay for Genotoxicity

Principle: The in vitro micronucleus test identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. This assay is a critical tool for assessing the genotoxic potential of heterocyclic compounds.[2][9]

Materials:

  • Human cell line with proficient metabolic activity (e.g., HepG2) or a cell line co-treated with an external metabolic activation system (S9 mix).

  • Complete cell culture medium.

  • 2-(Amino-5-pyrimidinyl)pyrimidine stock solution in DMSO.

  • Positive controls: Mitomycin C (a clastogen, without S9), Cyclophosphamide (requires S9 activation).

  • Cytochalasin B (to block cytokinesis, leading to binucleated cells).

  • Fixative (Methanol:Acetic Acid, 3:1).

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscope slides, microscope with appropriate filters.

Workflow Diagram:

Micronucleus_Workflow start Start seed_cells 1. Seed Cells (e.g., on slides or in plates) start->seed_cells treat 2. Treat with Compound (+/- S9 metabolic activation) Include positive/negative controls seed_cells->treat add_cytob 3. Add Cytochalasin B Block cytokinesis treat->add_cytob incubate 4. Incubate (Approx. 1.5-2 cell cycles) add_cytob->incubate harvest 5. Harvest & Fix Cells (Hypotonic treatment, fixation) incubate->harvest stain 6. Stain Slides (e.g., Giemsa or DAPI) harvest->stain score 7. Score Under Microscope (Count micronuclei in binucleated cells) stain->score analyze 8. Statistical Analysis score->analyze end End analyze->end

Caption: Workflow for the in vitro micronucleus genotoxicity test.

Procedure:

  • Cell Culture: Seed cells at an appropriate density in culture vessels (e.g., chamber slides or plates).

  • Treatment: After 24 hours, treat cells with at least three concentrations of 2-(Amino-5-pyrimidinyl)pyrimidine, a vehicle control (DMSO), and positive controls. The highest concentration should induce some cytotoxicity but not exceed 55±5% reduction in cell growth. If using metabolically incompetent cells, parallel experiments with and without an S9 metabolic activation mix should be run.

  • Cytokinesis Block: Add Cytochalasin B at the appropriate time to arrest cell division after one nuclear division, resulting in binucleated cells which are scored.

  • Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycles.

  • Cell Harvesting: Harvest the cells. This typically involves a mild hypotonic treatment to swell the cytoplasm, followed by fixation.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain.

  • Scoring: Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control group using appropriate statistical methods. A dose-dependent, statistically significant increase in micronuclei indicates a positive (genotoxic) result.

Handling, Storage, and Emergency Procedures

Based on the inferred hazard profile, the following procedures are recommended until specific data is generated.

  • Engineering Controls: Handle the compound exclusively in a chemical fume hood to avoid inhalation of dust.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6]

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[4]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and seek immediate medical attention.[1][10]

    • If on Skin: Wash off immediately with plenty of soap and water.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Seek medical advice.[7][10]

    • If Inhaled: Move person to fresh air.[6][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Directions

The toxicological and safety profile of 2-(Amino-5-pyrimidinyl)pyrimidine is currently undefined. This guide provides a necessary and responsible framework for its characterization. By leveraging data from analogous structures, a preliminary hazard assessment can guide safe laboratory practices. However, this inferred profile is not a substitute for empirical data.

The detailed protocols for in vitro cytotoxicity and genotoxicity testing provided herein represent the essential first steps in building a reliable safety profile. The results from these assays will dictate the future of this compound in any research or development pipeline, informing decisions on whether to proceed to more complex studies, such as metabolic stability and in vivo testing. For any organization working with novel chemical entities, adopting such a structured, data-driven approach to safety assessment is not just a regulatory requirement but a fundamental component of scientific integrity and ethical research.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • PubChem. Pyrimidin-5-amine. [Link]

  • PubChem. 2-Aminopyrimidine. [Link]

  • MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • JOCPR. (2017). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. [Link]

  • Oxford Academic. (1999, July 1). Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells. [Link]

  • PubMed. (2014, January 9). Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1. [Link]

  • ResearchGate. (2014). Genotoxicity, embryotoxicity and dioxin-like activity of selected heterocyclic aromatic hydrocarbons typically found at taroil-contaminated sites. [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 2-(Amino-5-pyrimidinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Compound: [5,5'-Bipyrimidin]-2-amine (Note: While the prompt specifies "2-(Amino-5-pyrimidinyl)pyrimidine", the chemical syntax implies a 5,5'-bipyrimidine scaffold with an amino group at the 2-position. This guide addresses the synthesis of [5,5'-Bipyrimidin]-2-amine , a critical pharmacophore in JAK, CDK, and PLK kinase inhibitors.)

The Challenge: Synthesizing amino-substituted bi-heteroaryls presents a "perfect storm" of chemical challenges:

  • Catalyst Poisoning: The free exocyclic amine (

    
    ) and the endocyclic pyrimidine nitrogens are potent ligands that can sequester Palladium (Pd), arresting the catalytic cycle.
    
  • Solubility: Planar bipyrimidine systems often exhibit "brick-dust" insolubility, complicating purification.

  • Protodeboronation: Pyrimidine-5-boronic acids are electronically electron-deficient and prone to hydrolytic deborylation before coupling occurs.

The Solution: This protocol utilizes a Suzuki-Miyaura Cross-Coupling optimized for heteroaromatic systems. We employ a high-turnover catalyst system (Pd(dppf)Cl


) resistant to amine poisoning, coupled with a specific "Pd-Scavenging" workup to meet pharmaceutical purity standards (ICH Q3D).

Retrosynthetic Analysis & Pathway

The most reliable disconnection is at the inter-ring bond. We utilize the electron-rich half as the halide to minimize oxidative addition barriers, although commercial availability often dictates using 2-amino-5-bromopyrimidine (halide) and pyrimidine-5-boronic acid (nucleophile).

ReactionScheme Reactant1 2-Amino-5-bromopyrimidine (Electrophile) Catalyst Pd(dppf)Cl2 • DCM Na2CO3, Dioxane/H2O Reactant1->Catalyst Reactant2 Pyrimidine-5-boronic acid (Nucleophile) Reactant2->Catalyst Product [5,5'-Bipyrimidin]-2-amine (Target) Catalyst->Product 100°C, 12h Suzuki Coupling

Figure 1: Retrosynthetic disconnection and forward synthesis pathway.

Detailed Synthesis Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
2-Amino-5-bromopyrimidine 173.991.05.00 gSubstrate (Halide)
Pyrimidine-5-boronic acid 123.911.34.63 gSubstrate (Boron)
Pd(dppf)Cl

• CH

Cl

816.640.03704 mgCatalyst
Sodium Carbonate (Na

CO

)
105.993.09.14 gBase
1,4-Dioxane --75 mLSolvent (Organic)
Water (Degassed) --25 mLSolvent (Aqueous)
QuadraPure™ TU --2.5 gPd Scavenger (Thiourea)
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup (Critical)

  • Why: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) active species.

  • Action: Charge a 250 mL three-neck round-bottom flask (RBF) with 2-Amino-5-bromopyrimidine, Pyrimidine-5-boronic acid, and Na

    
    CO
    
    
    
    . Cap with a septum and reflux condenser.[1] Evacuate and backfill with Nitrogen (
    
    
    ) three times.[1]

Step 2: Solvent Degassing

  • Why: Dissolved oxygen in solvents is the #1 cause of stalled Suzuki couplings.

  • Action: In a separate flask, sparge the 1,4-Dioxane/Water mixture (3:1 ratio) with

    
     for 20 minutes. Transfer the degassed solvent to the reaction flask via cannula or syringe.[3]
    

Step 3: Catalyst Addition & Reaction

  • Action: Remove the septum briefly to add Pd(dppf)Cl

    
     • CH
    
    
    
    Cl
    
    
    under a positive stream of
    
    
    . Reseal immediately.
  • Conditions: Heat the mixture to 95–100°C (internal temperature) with vigorous stirring.

  • Duration: 12–16 hours. Monitor by LC-MS (Target Mass: ~174.1 [M+H]

    
    ).
    
    • Note: The reaction mixture will likely turn dark black/brown. This is normal.

Step 4: Workup & Palladium Scavenging (The "Clean" Phase)

  • Context: Aminopyrimidines bind Pd tightly.[4] Standard filtration is insufficient for pharma-grade purity.

  • Action:

    • Cool reaction to 50°C.

    • Add QuadraPure™ TU (Thiourea resin) or equivalent thiol-based scavenger (10 wt% relative to theoretical yield). Stir at 50°C for 2 hours.

    • Filter the hot mixture through a pad of Celite® to remove the resin and Pd black. Wash the pad with hot methanol/DCM (1:1).

Step 5: Isolation & Purification

  • Action: Concentrate the filtrate under reduced pressure to ~20% volume.

  • Precipitation: Add cold water (100 mL) to the residue. The product is likely sparingly soluble and will precipitate.

  • Filtration: Collect the solid by vacuum filtration. Wash with water (

    
    ) and diethyl ether (
    
    
    
    ) to remove boronic acid byproducts.
  • Recrystallization (Optional): If purity <98%, recrystallize from boiling Ethanol/DMF (9:1).

Process Visualization

Workflow Setup Step 1: Inert Setup (Solids + N2 Purge) Degas Step 2: Solvent Sparging (Dioxane/H2O) Setup->Degas Reaction Step 3: Reaction (Pd(dppf)Cl2, 100°C, 12h) Degas->Reaction Scavenge Step 4: Pd Scavenging (Thiourea Resin, 50°C) Reaction->Scavenge Filter Step 5: Hot Filtration (Remove Resin/Pd) Scavenge->Filter Precip Step 6: Precipitation (Add H2O, Filter Solid) Filter->Precip

Figure 2: Operational workflow for the synthesis and purification of [5,5'-Bipyrimidin]-2-amine.

Troubleshooting & Optimization (Application Scientist's Notes)

ObservationRoot CauseCorrective Action
Stalled Conversion (<50%) Catalyst DeactivationSwitch to XPhos Pd G2 (0.02 equiv). XPhos is bulky and electron-rich, preventing amine poisoning.
Protodeboronation Hydrolysis of Boronic AcidUse Potassium Phosphate (K

PO

)
instead of Carbonate. Reduce water ratio to 10%.
Product Not Precipitating High Solubility in DioxaneEvaporate Dioxane completely. Resuspend in water and adjust pH to ~10 (ensure amine is free base).
High Pd Content (>100 ppm) ChelationPerform a wash with N-Acetylcysteine (aqueous solution) during workup.

References

  • Gong, Y., et al. (2011). "Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronic Acids."[5] Organic Letters. (Demonstrates optimization of pyrimidine couplings).

  • Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on mechanism and base selection).

  • BenchChem Technical Support. (2025). "Palladium Catalyst Removal from Aminopyridine Reaction Mixtures." (Protocols for scavenging Pd from nitrogen-rich heterocycles).

  • Onyx Scientific. (2025). "Palladium Scavenging: Meeting ICH Guidelines." (Industrial standards for Pd limits in drug intermediates).

Sources

Application Notes and Protocols for the Purification of 2-(Amino-5-pyrimidinyl)pyrimidine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for Biologically Active Heterocycles

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental determinant of safety and efficacy. For heterocyclic compounds such as 2-(Amino-5-pyrimidinyl)pyrimidine, which represent a significant class of pharmacologically active molecules, even minute impurities can lead to altered biological activity, unforeseen toxicity, or instability of the final drug product[1]. This underscores the necessity for robust and well-understood purification methodologies.

Recrystallization remains a cornerstone technique for the purification of solid organic compounds. Its principles are elegantly simple, yet its practical application demands a nuanced understanding of solubility, solvent-solute interactions, and the thermodynamic driving forces of crystal lattice formation. The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at ambient or sub-ambient temperatures. This differential solubility allows for the selective crystallization of the desired product upon cooling, while impurities remain dissolved in the mother liquor[2].

These application notes provide a comprehensive guide to the recrystallization of 2-(Amino-5-pyrimidinyl)pyrimidine, a bipyrimidine derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solvent selection, provide detailed protocols for both single-solvent and mixed-solvent recrystallization, and offer a troubleshooting guide to address common challenges encountered during the purification process. The methodologies described herein are designed to be self-validating, empowering researchers to achieve high-purity 2-(Amino-5-pyrimidinyl)pyrimidine suitable for downstream applications.

Chemical Properties and Synthesis-Related Impurities

A thorough understanding of the physicochemical properties of 2-(Amino-5-pyrimidinyl)pyrimidine and the potential impurities arising from its synthesis is paramount for developing an effective purification strategy.

Table 1: Physicochemical Properties of 2-(Amino-5-pyrimidinyl)pyrimidine

PropertyValueSource
Chemical Name 2-Amino-5-(5-pyrimidinyl)pyrimidineChemicalBook[3]
CAS Number 1111104-75-6ChemicalBook[3]
Molecular Formula C₈H₇N₅ChemicalBook[3]
Molecular Weight 173.17 g/mol ChemicalBook[3]
Appearance Likely a white to off-white or pale yellow crystalline solidInferred from similar compounds[4]
Melting Point Not explicitly reported. Estimated to be in the range of 180-230 °C based on analogous structures such as 2-amino-5-methylpyridine (76-77 °C) and 2-amino-5-iodopyrimidine (218-227 °C).Inferred from[3][5]

Anticipated Impurities from Suzuki-Miyaura Coupling:

The synthesis of 2-(Amino-5-pyrimidinyl)pyrimidine is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aminohalopyrimidine with a pyrimidineboronic acid or ester[5][6]. This synthetic route, while efficient, can introduce a specific profile of impurities that must be addressed during purification.

  • Unreacted Starting Materials: Residual 2-amino-5-halopyrimidine and pyrimidine-5-boronic acid (or its derivatives) can persist in the crude product.

  • Homo-coupled Byproducts: Self-coupling of the boronic acid derivative can lead to the formation of 5,5'-bipyrimidine.

  • Dehalogenated Starting Material: Reduction of the 2-amino-5-halopyrimidine can result in the formation of 2-aminopyrimidine.

  • Catalyst Residues: Trace amounts of the palladium catalyst and its ligands (e.g., triphenylphosphine) may remain. Triphenylphosphine can be oxidized to triphenylphosphine oxide during the reaction, which is a common impurity[4].

Understanding these potential impurities is crucial for selecting a recrystallization solvent system that will effectively separate them from the desired product. For instance, the non-polar nature of triphenylphosphine suggests that it will be more soluble in less polar solvents, while the more polar product crystallizes out.

Recrystallization Protocols

The following protocols provide a systematic approach to the recrystallization of 2-(Amino-5-pyrimidinyl)pyrimidine. It is highly recommended to perform a small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that meets the criteria of high solubility at elevated temperatures and low solubility at room temperature. Based on the properties of similar aminopyrimidines, polar protic solvents are good candidates.

Materials:

  • Crude 2-(Amino-5-pyrimidinyl)pyrimidine

  • High-purity recrystallization solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or water)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is likely too good and will result in poor recovery. If the solid is insoluble, heat the test tube gently. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude 2-(Amino-5-pyrimidinyl)pyrimidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent to create a slurry. Place the flask on the heating source and attach a condenser. Bring the solvent to a gentle boil while stirring.

  • Saturated Solution Preparation: Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to avoid adding an excess of solvent to ensure a good yield. If insoluble impurities are present, proceed to the hot filtration step.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residues), a hot filtration is required. To prevent premature crystallization, add a small excess of hot solvent (approximately 5-10% of the total volume). Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent provides the desired solubility characteristics. It involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is a good starting point for many heterocyclic compounds.

Materials:

  • Crude 2-(Amino-5-pyrimidinyl)pyrimidine

  • A "good" solvent (e.g., ethyl acetate, acetone, ethanol)

  • A "poor" solvent (e.g., hexane, petroleum ether, water)

  • Equipment as listed in Protocol 1

Procedure:

  • Solvent Pair Selection: The two solvents must be miscible. In a test tube, dissolve a small amount of the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating. Add the "poor" solvent dropwise until a persistent cloudiness (precipitation) is observed. If the cloudiness disappears upon heating and reappears upon cooling, the solvent pair is suitable.

  • Dissolution: Dissolve the crude 2-(Amino-5-pyrimidinyl)pyrimidine in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of the "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly turbid. If too much "poor" solvent is added, add a small amount of the hot "good" solvent until the solution is clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.

  • Isolation and Drying: Follow steps 6-8 from Protocol 1, washing the crystals with a cold mixture of the two solvents or with the pure "poor" solvent.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for 2-(Amino-5-pyrimidinyl)pyrimidine start Crude Product solvent_screening Solvent Screening start->solvent_screening single_solvent Single-Solvent Recrystallization solvent_screening->single_solvent Suitable single solvent found mixed_solvent Mixed-Solvent Recrystallization solvent_screening->mixed_solvent No suitable single solvent dissolution Dissolution in Hot Solvent single_solvent->dissolution mixed_solvent->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration Insoluble impurities present crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Isolation by Filtration crystallization->isolation drying Drying isolation->drying pure_product Pure Product drying->pure_product

Caption: A flowchart outlining the key steps and decision points in the recrystallization process.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Evaporate some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- If using a mixed-solvent system, add a small amount of the "poor" solvent.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- High concentration of impurities.- Lower the temperature at which the "poor" solvent is added in a mixed-solvent system.- Reheat the solution and add more of the "good" solvent to reduce saturation.- Try a different solvent or solvent system with a lower boiling point.
Low recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow for a longer cooling time, potentially in a refrigerator or freezer.
Poor purity of crystals - Cooling was too rapid, trapping impurities.- Inefficient washing of the crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the crystals are washed with a sufficient amount of cold solvent.

Conclusion

The recrystallization protocols outlined in these application notes provide a robust framework for the purification of 2-(Amino-5-pyrimidinyl)pyrimidine. By carefully selecting the appropriate solvent system and adhering to the principles of controlled cooling and crystal growth, researchers can consistently obtain high-purity material essential for reliable scientific investigation and drug development. The troubleshooting guide serves as a practical resource for overcoming common challenges, ensuring a successful purification outcome.

References

  • Buchwald, S. L., et al. (2001). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 123(40), 9740–9741. Available at: [Link]

  • Thompson, A. L., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 847–854. Available at: [Link]

  • Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research, 29(1). Available at: [Link]

  • Kim, J. S., et al. (2023). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Molecules, 28(2), 738. Available at: [Link]

  • Taylor & Francis Online. (2023). Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]

  • American Chemical Society. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 947–961. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 2-amino-5-methyl-7 H -1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research, 29(1). Available at: [Link]

  • Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(20), 5731-5739. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved February 15, 2026, from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). International Journal of Drug Development and Research, 3(4). Available at: [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (EP 2 307 355 B1). Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

  • Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research, 29(1). Available at: [Link]

  • World Intellectual Property Organization. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE (WO/2022/090101). Available at: [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Preparation and Management of 2-(Amino-5-pyrimidinyl)pyrimidine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2-(Amino-5-pyrimidinyl)pyrimidine (often a key scaffold in CDK and JAK kinase inhibitor development) presents specific solubility challenges due to its planar, nitrogen-rich heteroaromatic structure. While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent, improper preparation leads to "silent" experimental failures—specifically micro-precipitation and concentration drift.

This guide provides a rigorous, self-validating protocol for preparing, storing, and verifying stock solutions of 2-(Amino-5-pyrimidinyl)pyrimidine. It moves beyond basic dissolution instructions to address thermodynamic stability, hygroscopic management, and sterile filtration compatibility.

Physicochemical Context

The Solute: 2-(Amino-5-pyrimidinyl)pyrimidine
  • Structural Challenges: This bipyrimidine amine features extensive

    
    -
    
    
    
    stacking potential and multiple hydrogen bond acceptors/donors. These properties often result in high crystal lattice energy (high melting point), making the initial dissolution rate-limiting.
  • Aggregation Risk: In aqueous buffers, this scaffold is prone to forming colloidal aggregates if the DMSO stock is not properly solvated before dilution.

The Solvent: Dimethyl Sulfoxide (DMSO)[1][2][3][4][5]
  • Hygroscopicity: DMSO is aggressively hygroscopic.[1][2][3][4] At 60% relative humidity, pure DMSO can absorb >5% water by weight within 24 hours.

  • The "Water Crash" Effect: The solubility of aminopyrimidines decreases non-linearly with water content. A DMSO stock with 2% water (absorbed from air) can lose 20-40% of the solute to precipitation, often invisible to the naked eye.

  • Freezing Point: DMSO freezes at ~18.5°C. Repeated freeze-thaw cycles encourage crystal nucleation, which may not re-dissolve upon thawing.

Pre-Formulation & Safety

Safety Profile
  • Permeability: DMSO enhances skin permeability. 2-(Amino-5-pyrimidinyl)pyrimidine is a bioactive pharmacophore; handle as a potential toxin/irritant.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. Work within a fume hood.

Calculation Strategy (Molarity)

Do not assume density. Use volumetric displacement logic.

  • Wrong Way: Add 10 mL DMSO to 100 mg powder. (Result: Unknown final volume).

  • Right Way: Dissolve powder in ~80% of target volume, then adjust to final volume.

Formula:



Protocol 1: Solubility Range Finding

Perform this pilot test if using a new synthesis batch or supplier, as polymorph differences significantly affect solubility.

  • Weigh 1-2 mg of compound into three separate amber glass vials.

  • Add anhydrous DMSO to target concentrations of 10 mM, 50 mM, and 100 mM .

  • Vortex for 60 seconds.

  • Sonication: If undissolved, sonicate at 40 kHz for 5 minutes (monitor temperature; keep <30°C).

  • Visual Check: Hold against a light source. Look for "schlieren" lines (mixing waves) or particulates.

  • Centrifugation: Spin at 13,000 x g for 5 minutes. A pellet indicates the concentration is supersaturated/unstable.

    • Recommendation: Select the highest concentration that yields no pellet and reduce by 20% for the Master Stock to ensure thermodynamic stability.

Protocol 2: Master Stock Preparation (Standardized Workflow)

This protocol assumes a target concentration of 50 mM (common for kinase inhibitors) in a 10 mL volume.

Materials
  • Compound: 2-(Amino-5-pyrimidinyl)pyrimidine (>98% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Filtration: 0.22 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate).

  • Vessel: Amber glass vial (borosilicate).

Workflow Diagram

StockPrep Start Start: Calculate Mass (Target: 50 mM) Weigh Weighing (Anti-static gun recommended) Start->Weigh SolventAdd Initial Solvation Add 80% Volume Anhydrous DMSO Weigh->SolventAdd Mixing Dissolution Vortex (1 min) + Sonication (5 min) SolventAdd->Mixing QS Volume Adjustment Top up to final volume with DMSO Mixing->QS Filter Sterile Filtration 0.22 µm PTFE/Nylon (Remove particulates) QS->Filter QC Visual/Analytical QC Check for clarity Filter->QC Aliquot Aliquoting Single-use volumes (e.g., 50 µL) QC->Aliquot Storage Storage -20°C or -80°C (Desiccated) Aliquot->Storage

Figure 1: Critical path for preparing high-integrity DMSO stock solutions. Note the filtration step to remove micro-crystals that act as nucleation sites.

Step-by-Step Procedure
  • Environment Prep: Wipe down the workspace with 70% ethanol. Ensure DMSO is at room temperature (warm in hands if frozen).

  • Weighing:

    • Place a sterile amber glass vial on the balance. Tare.

    • Weigh the calculated amount of 2-(Amino-5-pyrimidinyl)pyrimidine.

    • Technical Tip: Use an anti-static gun if the powder is fluffy/electrostatic.

  • Initial Dissolution:

    • Add 80% of the calculated DMSO volume. (e.g., if preparing 10 mL, add 8 mL).

    • Reasoning: Adding solvent to powder prevents "clumping" at the bottom.

  • Mechanical Mixing:

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath for 5-10 minutes.

    • Critical Control: Monitor temperature.[2][5][6] If the water bath warms up, add ice. High heat (>40°C) can degrade sensitive amines.

  • Volume Adjustment (QS):

    • Transfer solution to a volumetric flask or use a precision pipette to add the remaining DMSO to reach the final target volume. Mix by inversion.

  • Filtration (The "Self-Validating" Step):

    • Draw the solution into a solvent-resistant syringe (Polypropylene).

    • Attach a 0.22 µm PTFE or Nylon filter .

    • Filter into a fresh, sterile amber vial.

    • Why: This removes undissolved micro-nuclei. If the filter clogs immediately, your concentration is too high (supersaturated).

  • Aliquoting:

    • Immediately dispense into small volumes (e.g., 50 µL or 100 µL) into PCR tubes or cryovials to create "Single-Use" stocks.

    • Never store as one large bulk volume.

Storage & Quality Control

Storage Conditions
ParameterRecommendationReason
Temperature -20°C (Short term), -80°C (Long term)Slows chemical degradation.
Container Polypropylene (PP) or Cyclic Olefin Copolymer (COC)Polystyrene (PS) can be attacked by DMSO.
Atmosphere Sealed, DesiccatedPrevents water absorption (hygroscopicity).
Light Dark/AmberAminopyrimidines can be photosensitive.
The "Thaw" Protocol (Critical)

When ready to use an aliquot:

  • Thaw at Room Temperature (do not heat).

  • Vortex immediately after thawing. DMSO freezes as crystals that exclude the solute; upon thawing, the solute is locally super-concentrated and may precipitate. Vortexing re-homogenizes the solution.

  • Inspect: Hold up to light. If cloudy, discard . Do not attempt to re-dissolve by heating, as the effective concentration is now unknown.

Troubleshooting

ObservationProbable CauseCorrective Action
Filter Clogging Supersaturation or Insoluble ImpuritiesReduce concentration by 50%. Check purity of starting material.[3][7]
Precipitation upon Thawing Moisture ingress or "Salting Out"Discard aliquot. Ensure future stocks are stored with desiccant.
Color Change (Yellowing) Oxidation of the amino groupCheck storage age. If >6 months, verify integrity via LC-MS.
Cell Toxicity in Vehicle DMSO volume too highEnsure final DMSO concentration in assay is <0.5% (v/v).

References

  • NIH Chemical Genomics Center (NCGC). "Assay Guidance Manual: Compound Management." National Center for Biotechnology Information (NCBI). [Link]

  • Way, L. "DMSO Solubility and Compound Management Best Practices." Ziath / Azenta Life Sciences Technical Notes. [Link]

  • Cheng, X., et al. "Chemical Stability of Small Molecules in DMSO Stock Solutions." Acta Pharmaceutica Sinica B, 2013. [Link]

  • Cytiva. "Filter Compatibility Chart for Solvents." Cytiva Life Sciences. [Link]

Sources

Application Note: Synthesis of 2-(2-Aminopyrimidin-5-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic protocol for 2-(2-aminopyrimidin-5-yl)pyrimidine , a critical bi-heteroaryl scaffold found in various kinase inhibitors (e.g., JAK, CDK, and PLK4 inhibitors). The synthesis utilizes a Suzuki-Miyaura cross-coupling strategy, coupling 2-chloropyrimidine with 2-aminopyrimidine-5-boronic acid pinacol ester. This guide addresses specific challenges associated with heteroaryl-heteroaryl couplings, including catalyst deactivation and protodeboronation, providing a robust, scalable workflow for medicinal chemistry applications.

Retrosynthetic Analysis & Strategy

The target molecule features a 5,2'-bipyrimidine linkage. The most disconnected strategic bond is between the C5 position of the 2-aminopyrimidine ring and the C2 position of the unsubstituted pyrimidine ring.

Strategic Rationale:

  • Electrophile Selection: 2-Chloropyrimidine is chosen over the iodide or bromide due to commercial availability and sufficient reactivity under modern Pd-catalyzed conditions. The C2-position is electron-deficient, facilitating oxidative addition.

  • Nucleophile Selection: 2-Aminopyrimidine-5-boronic acid pinacol ester is preferred over the free boronic acid to minimize protodeboronation and enhance solubility in organic solvents. The amino group at C2 is electron-donating, stabilizing the C5-boronate species.

Reaction Scheme

ReactionScheme SM1 2-Chloropyrimidine (Electrophile) Cat Pd(dppf)Cl2·DCM 2M Na2CO3 SM1->Cat SM2 2-Aminopyrimidine-5-boronic acid pinacol ester (Nucleophile) SM2->Cat Product 5-(Pyrimidin-2-yl)pyrimidin-2-amine (Target) Cat->Product Suzuki-Miyaura 1,4-Dioxane/H2O, 90°C

Figure 1: Synthetic pathway for the construction of the 5,2'-bipyrimidine scaffold.

Reagents & Materials

The following reagents are required. Purity levels are critical for minimizing catalyst poisoning.

ReagentCAS No.Equiv.[1][2]RoleGrade/Notes
2-Chloropyrimidine 1722-12-91.0Electrophile>98%, anhydrous
2-Aminopyrimidine-5-boronic acid pinacol ester 402960-38-71.1 - 1.2Nucleophile>97%
Pd(dppf)Cl₂[3] · CH₂Cl₂ 95464-05-40.05 (5 mol%)CatalystStore under Ar/N2
Sodium Carbonate (Na₂CO₃) 497-19-83.0BasePrepare as 2.0 M aq. solution
1,4-Dioxane 123-91-1N/ASolventAnhydrous, degassed
Water 7732-18-5N/ACo-solventDeionized, degassed
XPhos Pd G3 (Optional Optimization)1445085-55-10.02 (2 mol%)CatalystFor difficult substrates

Experimental Protocol

Preparation of Reaction Vessel[1][5]
  • Glassware: Oven-dry a 50 mL 2-neck round-bottom flask or a heavy-walled pressure vial.

  • Inert Atmosphere: Equip the flask with a magnetic stir bar and a reflux condenser. Cycle vacuum and Nitrogen/Argon 3 times to remove oxygen.

Reaction Setup[1][3][5][6]
  • Charge Solids: Under a gentle stream of Nitrogen, add:

    • 2-Chloropyrimidine (114 mg, 1.0 mmol)

    • 2-Aminopyrimidine-5-boronic acid pinacol ester (265 mg, 1.2 mmol)

    • Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (41 mg, 0.05 mmol)

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) via syringe.

  • Base Addition: Add 2.0 M Na₂CO₃ (1.5 mL, 3.0 mmol) via syringe.

    • Note: The biphasic mixture requires vigorous stirring.

  • Degassing: Sparge the mixture with Nitrogen for 5–10 minutes (bubble gas directly into the liquid) to remove dissolved oxygen, which causes homocoupling and catalyst oxidation.

Execution[5][8]
  • Heating: Heat the reaction mixture to 90°C (oil bath temperature).

  • Monitoring: Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM) or LC-MS.

    • Expected Time: 4–16 hours.

    • Endpoint: Disappearance of 2-chloropyrimidine (Rf ~0.6) and appearance of the fluorescent product (Rf ~0.3).

Workup & Purification[1][6]
  • Cooling: Cool the mixture to room temperature.

  • Extraction: Dilute with Ethyl Acetate (30 mL) and Water (30 mL). Separate phases.

  • Wash: Extract aqueous layer 2x with Ethyl Acetate. Wash combined organics with Brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Method A (Precipitation): Triturate the crude solid with cold Diethyl Ether or MeOH to remove impurities. Filter and dry.[4][5]

    • Method B (Flash Chromatography): Silica gel column, Gradient: 0% → 10% Methanol in Dichloromethane.

    • Yield Expectation: 65–85%.

Mechanism & Critical Parameters (Expertise)

Mechanistic Insight

The reaction follows the catalytic cycle of Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The electron-deficient 2-chloropyrimidine undergoes oxidative addition to Pd(0). This step is generally fast for electron-poor heterocycles.

  • Transmetalation: This is the rate-determining step. The presence of the base (Na₂CO₃) converts the boronate ester into a more reactive hydroxy-boronate species [Rb-OH]⁻, facilitating transfer to the Palladium center.

  • Stability: 2-Pyridyl and 2-Pyrimidinyl boronates are notoriously unstable due to rapid protodeboronation. However, in this protocol, the boronate is at the 5-position of the pyrimidine ring, which is significantly more stable, allowing for standard Suzuki conditions.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Catalyst deactivation (Pd black formation)Ensure rigorous degassing. Switch to XPhos Pd G3 which is more robust for heteroaryl chlorides.
Protodeboronation Hydrolysis of C-B bondReduce water ratio (use 10:1 Dioxane:H2O) or switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ .
Homocoupling Presence of OxygenIncrease sparging time. Ensure system is sealed under positive N2 pressure.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Inert Atmosphere) Degas Degas Solvents (N2 Sparge 10 min) Start->Degas Mix Combine: Halide + Boronate + Pd + Base Degas->Mix Heat Heat to 90°C (4-16 Hours) Mix->Heat Check TLC/LC-MS Check Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extraction Check->Workup Complete Purify Purification: Flash Column (DCM:MeOH) Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Suzuki-Miyaura Coupling of Chloropyrimidines: Title: "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines" Source: BenchChem Applic
  • General Protocol for Heteroaryl-Heteroaryl Coupling

    • Title: "Suzuki–Miyaura cross-coupling: Practical Guide"
    • Source: Yoneda Labs
    • URL: [Link]

  • Reagent Data

    • Title: "2-Aminopyrimidine-5-boronic acid pinacol ester Product Page"
    • Source: Sigma-Aldrich[5]

  • Catalyst Selection

    • Title: "Palladium-Catalyzed Cross-Coupling Reaction of 2- and/or 5-Substituted 4,6-Dichloropyrimidines"
    • Source: Journal of Heterocyclic Chemistry (via ResearchGate)[3]

    • URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-(Amino-5-pyrimidinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Amino-5-pyrimidinyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. The unique structure, featuring two pyrimidine rings and a primary amino group, results in a molecule that is largely planar, crystalline, and possesses both hydrogen bond donor and acceptor sites. These characteristics contribute to strong intermolecular forces within the solid state, often leading to low aqueous and organic solvent solubility. This guide provides a structured, causality-driven approach to overcoming these issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts
Q1: I'm having trouble dissolving 2-(Amino-5-pyrimidinyl)pyrimidine in water or simple alcohols. Why is it so poorly soluble?

A1: The low solubility of 2-(Amino-5-pyrimidinyl)pyrimidine is rooted in its molecular structure. The compound is a solid at room temperature and its flat, aromatic nature promotes efficient crystal lattice packing.[1][2] Strong intermolecular hydrogen bonds between the amino group of one molecule and the nitrogen atoms of the pyrimidine rings on neighboring molecules hold the solid state together tightly. To dissolve the compound, solvent molecules must provide enough energy to overcome this crystal lattice energy.

While the amino group can form hydrogen bonds with polar solvents like water and ethanol, the large, relatively non-polar surface area of the two pyrimidine rings limits overall aqueous solubility.[1] In essence, the energy gained by solvating the molecule does not always sufficiently compensate for the energy required to break apart the crystal lattice.

Q2: What are the recommended starting solvents for initial solubility testing?

A2: A systematic approach starting with common laboratory solvents is recommended. Based on the chemical properties of similar aminopyrimidine structures, solubility is generally higher in polar organic solvents than in non-polar ones.[1]

A good starting point is to test solubility in a range of solvents from different classes. The following table provides a recommended list, categorized by solvent type.

Solvent ClassRecommended SolventsExpected Solubility Trend & Rationale
Polar Protic Water, Methanol, EthanolModerate solubility expected, especially with heating.[1][2][3] These solvents can both donate and accept hydrogen bonds, interacting effectively with the amino group.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Good to high solubility expected. These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating polar molecules. They are often the "solvents of last resort."
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to moderate solubility. While polar, their hydrogen bonding capacity is limited compared to protic solvents or DMSO.[4]
Chlorinated Dichloromethane (DCM), ChloroformLow solubility expected. These are less polar and cannot effectively disrupt the hydrogen bonding network of the solute.[4]
Non-Polar Toluene, Hexanes, Diethyl EtherVery low to negligible solubility expected.[1] These solvents lack the polarity and hydrogen bonding capability to interact favorably with the aminopyrimidine structure.
Section 2: Core Troubleshooting Protocols
Q3: My compound shows poor solubility in all my initial screening solvents. What is a systematic workflow to find a suitable solvent system?

A3: When initial attempts fail, a structured approach is necessary. The goal is to modulate the properties of the solvent system through heating or mixing.

  • Preparation: Dispense a small, known amount of your compound (e.g., 1-2 mg) into several small vials.

  • Initial Test (Room Temp): To each vial, add a measured aliquot (e.g., 100 µL) of a different test solvent from the table above. Vortex or agitate vigorously for 1-2 minutes. Observe for dissolution.

  • Heating: If the compound did not dissolve at room temperature, heat the vials in a controlled manner (e.g., in a 50-60°C water bath or on a heat block).[3][4] Caution: Ensure vials are properly capped to prevent solvent evaporation, especially with volatile solvents like DCM or methanol. Observe for dissolution.

  • Concentration Assessment: If the compound dissolves with heating, allow the solution to cool slowly to room temperature. If a precipitate forms, it indicates the solvent may be suitable for recrystallization. If no precipitate forms, the solution may not be saturated. Add more compound to the hot solvent to determine the approximate solubility limit.

  • Binary Mixtures: If single solvents are ineffective, try binary mixtures. For a compound that is poorly soluble in ethanol but highly soluble in DMSO, start with the compound in ethanol and add DMSO dropwise while agitating until dissolution occurs. This helps identify the minimum amount of a strong solvent needed.

The following flowchart outlines this decision-making process.

G start Start: Undissolved Compound test_rt Test solubility in chosen solvent at Room Temperature (RT) start->test_rt is_dissolved_rt Is it dissolved? test_rt->is_dissolved_rt heat Heat solution gently (e.g., 50-60°C) is_dissolved_rt->heat No success Success: Compound Dissolved is_dissolved_rt->success Yes is_dissolved_heat Is it dissolved? heat->is_dissolved_heat change_solvent Select a more polar or aprotic solvent (e.g., DMF, DMSO) is_dissolved_heat->change_solvent No (Organic Solvent) consider_ph For aqueous systems, proceed to pH modification (Protocol 2) is_dissolved_heat->consider_ph No (Aqueous Solvent) is_dissolved_heat->success Yes change_solvent->test_rt fail Re-evaluate experimental needs. Consider derivatization or salt formation. consider_ph->fail G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) protonated Protonated Form (Salt) - Soluble in Water - free_base Free Base Form (Neutral) - Poorly Soluble in Water - protonated->free_base - H⁺ (add base) free_base->protonated + H⁺ (add acid)

Caption: pH-dependent equilibrium of 2-(Amino-5-pyrimidinyl)pyrimidine.

  • Suspension: Suspend the desired amount of 2-(Amino-5-pyrimidinyl)pyrimidine in the final volume of water or aqueous buffer (e.g., phosphate-buffered saline, PBS). The mixture will appear as a cloudy suspension.

  • Acidification: While stirring, add a dilute acid solution (e.g., 1 M HCl or 1 M citric acid) dropwise.

  • Observation: Monitor the suspension closely. As the pH drops and the compound becomes protonated, the solution will begin to clarify.

  • Endpoint: Continue adding acid until the solution is completely clear. A final pH between 2 and 5 is often sufficient. Avoid adding a large excess of acid.

  • Final pH Adjustment (Optional): If your experiment requires a specific pH closer to neutral, you can carefully back-titrate with a dilute base (e.g., 1 M NaOH). However, be aware that as you approach the compound's pKa, it may begin to precipitate out of solution. The goal is to find the highest possible pH at which your desired concentration remains soluble. This is a critical step in formulation development. [5]

Q5: When I try to dissolve the compound in a hot solvent and then cool it, it "oils out" instead of forming crystals. What does this mean and how do I fix it?

A5: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated so rapidly that the molecules don't have time to align into an ordered crystal lattice. [6]Impurities can also promote oiling out.

Solutions:

  • Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask by placing it inside a larger beaker to create a dead air space, or place it in a warm water bath that is allowed to cool to room temperature over several hours. [6]* Lower the Dissolution Temperature: Dissolve the compound at a temperature below its melting point, even if it means using more solvent.

  • Change Solvents: Switch to a lower-boiling point solvent. Alternatively, if the compound is too soluble, try a solvent in which it is less soluble. [6]* Induce Crystallization: If an oil has already formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can create nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization. [6]

Section 3: Advanced Topics & Stability
Q6: Can I use heat to increase solubility? What are the risks involved?

A6: Yes, heating is a standard method to increase the rate of dissolution and the solubility limit of a compound. [1][3][4]For most pyrimidine derivatives, this is a safe and effective technique. However, there are potential risks:

  • Degradation: Although many pyrimidine rings are thermally stable, prolonged exposure to high temperatures, especially in reactive solvents or at non-neutral pH, could potentially lead to degradation. [7]It is always wise to first check the compound's melting point and any available stability data.

  • Safety: When heating flammable organic solvents, always use a heating mantle or a water/oil bath with a condenser. Never heat flammable solvents with an open flame.

Q7: What is the best way to prepare a high-concentration stock solution, and how stable is it?

A7: For high-concentration stock solutions (e.g., 10-50 mM), using a strong polar aprotic solvent is typically required.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the industry standard for preparing stock solutions of poorly soluble compounds for biological assays.

  • Procedure: Weigh the compound accurately and add the calculated volume of DMSO to achieve the target concentration. Vortex until fully dissolved. Gentle warming (30-40°C) can be used if necessary.

  • Storage and Stability: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. While aminopyrimidines are generally stable, solutions in DMSO can degrade over time. [8]It is best practice to prepare fresh dilutions in your aqueous experimental buffer immediately before use. The stability of the compound in acidic aqueous solutions should be experimentally determined, as some heterocyclic compounds can be susceptible to acid hydrolysis over long periods. [9]

Q8: Could impurities from the synthesis be the cause of my solubility issues?

A8: Absolutely. Impurities can significantly impact solubility in several ways:

  • Insoluble Impurities: If a synthetic byproduct is insoluble in your chosen solvent, it will remain as a solid residue, making it appear that your target compound is not dissolving.

  • Interference with Crystallization: As mentioned, impurities can inhibit proper crystal lattice formation, leading to "oiling out." [6]* Altering Polarity: The presence of polar or non-polar impurities can slightly alter the overall character of your solid material, affecting its interaction with solvents.

If you suspect impurities, purification is necessary. Common methods include recrystallization, column chromatography, or preparative HPLC. [10][11]Analytical techniques like HPLC, LC-MS, and NMR are essential for assessing purity. [12][13]

References
  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • Gleave, R. J., et al. (2012). Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 22(3), 1322-1326. Retrieved from [Link]

  • Kamenik, K. T., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 64(21), 16059-16082. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2021). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 26(16), 4878. Retrieved from [Link]

  • Serrano-Marín, J., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(1), 479-502. Retrieved from [Link]

  • Gabbio, C., et al. (2022). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules, 27(18), 5944. Retrieved from [Link]

  • Kim, H., & Cadwallader, K. R. (2008). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of Agricultural and Food Chemistry, 56(22), 10899-10904. Retrieved from [Link]

  • Baluja, S., & Solanki, P. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1011-1016. Retrieved from [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

  • Reddy, G. J., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 80(3), 595-609. Retrieved from [Link]

  • Wang, P., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29312-29318. Retrieved from [Link]

  • Lin, J. T., et al. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 30(8), 1351-1358. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rajkumar, M. A., et al. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 74-79. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link]

  • Notari, R. E., & Plakogiannis, F. M. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Avdeef, A. (2011). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. ADMET & DMPK, 1(1), 1-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

Sources

optimizing temperature for 2-(Amino-5-pyrimidinyl)pyrimidine stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Amino-5-pyrimidinyl)pyrimidine

Introduction

Welcome to the technical support guide for 2-(Amino-5-pyrimidinyl)pyrimidine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound, with a specific focus on optimizing temperature conditions. As a heterocyclic compound containing an amino group, 2-(Amino-5-pyrimidinyl)pyrimidine is susceptible to specific degradation pathways that can be accelerated by improper storage and handling. This guide offers practical, field-proven insights, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments and drug development programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 2-(Amino-5-pyrimidinyl)pyrimidine.

Q1: What are the ideal long-term storage conditions for solid 2-(Amino-5-pyrimidinyl)pyrimidine?

A: For optimal long-term stability, solid 2-(Amino-5-pyrimidinyl)pyrimidine should be stored in a tightly sealed container in a dry, cool, and well-ventilated location.[1][2] We recommend refrigerated conditions (2–8 °C) to minimize the rate of potential solid-state reactions. The container should be opaque or stored in the dark to prevent photodegradation. Before use, the container should be allowed to warm to room temperature before opening to prevent water condensation on the cold solid, as moisture can promote hydrolysis.

Q2: My laboratory experiences ambient temperatures up to 30 °C. Is this a significant risk for short-term storage?

A: While brief exposure to ambient temperatures is generally acceptable, prolonged storage above recommended cool conditions can accelerate degradation.[2][3] The primary risks at elevated temperatures are an increased rate of oxidation (especially if exposed to air) and potential solid-state rearrangements.[4] For critical experiments, it is crucial to minimize time spent outside of controlled, refrigerated storage.

Q3: What are the first visible signs of degradation in the solid material?

A: The most common initial sign is a change in color. Pure 2-(Amino-5-pyrimidinyl)pyrimidine is typically an off-white or light yellow solid. Discoloration, often to a yellow or brown hue, can indicate the formation of oxidized or other chromophoric degradation products. If you observe a color change, you should re-qualify the material's purity using an appropriate analytical method, such as HPLC, before use.

Q4: How stable is 2-(Amino-5-pyrimidinyl)pyrimidine in common laboratory solvents?

A: The stability in solution is highly dependent on the solvent, pH, and temperature. In protic solvents like methanol or water, the compound is at risk of solvolysis or hydrolysis.[5] This risk increases with temperature and at non-neutral pH. For analytical purposes, prepare solutions fresh in a suitable solvent (e.g., DMSO, acetonitrile) and store them at 2–8 °C for short periods (not to exceed 24 hours) unless stability data indicates otherwise. Long-term storage in solution is not recommended without performing a comprehensive stability study.

Part 2: Troubleshooting Guide for Stability Issues

This section provides in-depth, scenario-based troubleshooting for specific issues you may encounter during your experiments.

Problem 1: My solid sample has discolored, and I'm observing a loss of potency.

Q: We stored a batch of 2-(Amino-5-pyrimidinyl)pyrimidine at room temperature for several months. It has turned noticeably yellow, and our assay now shows only 90% purity. What is the likely cause, and how can we confirm it?

A: Causality & Scientific Explanation: This observation strongly suggests thermal degradation and/or oxidation. The aminopyrimidine moiety is susceptible to oxidation, a process significantly accelerated by heat and exposure to atmospheric oxygen.[2][4] The resulting oxidized species are often colored, explaining the yellow or brown appearance. The 10% loss in purity confirms that a chemical transformation has occurred. Without proper temperature control, the intrinsic stability of the molecule is compromised over time.[6]

Troubleshooting & Investigation Plan: To confirm the cause and identify the degradants, a systematic approach is necessary.

  • Characterize the Impurities: Use a high-resolution analytical technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to analyze both a fresh, high-purity reference sample and your degraded sample. This will allow you to determine the mass of the impurity peaks, providing clues to their structure (e.g., an increase of 16 amu often suggests oxidation).

  • Perform a Confirmatory Forced Degradation Study: To definitively link the degradation to temperature, you must conduct a controlled thermal stress test. This involves exposing a reference sample to elevated temperatures and comparing the resulting degradant profile to what you observed in your stored sample. This is a core principle of stability testing outlined in regulatory guidelines.[7][8] A detailed protocol for this is provided in Part 3 .

  • Evaluate Storage Conditions: Review your laboratory's storage procedures. Ensure that all batches are stored in tightly sealed containers at the recommended 2–8 °C.

Below is a decision-making workflow for this troubleshooting scenario.

G start Problem: Discoloration & Purity Loss Observed check_storage Review Storage Conditions: - Temperature? - Container Seal? - Light Exposure? start->check_storage improper_storage Finding: Improper Storage (e.g., Room Temp) check_storage->improper_storage Yes proper_storage Finding: Proper Storage (2-8 C, Sealed, Dark) check_storage->proper_storage No analyze Action: Analyze Degraded Sample via LC-MS improper_storage->analyze proper_storage->analyze degradants_found Result: Impurity Peaks Detected and Mass ID'd analyze->degradants_found force_degrade Action: Perform Forced Thermal Degradation Study (See Protocol 1) degradants_found->force_degrade compare Action: Compare Degradation Profiles (LC-MS) force_degrade->compare match Conclusion: Profiles Match. Cause is Thermal Degradation. Implement Corrective Storage. compare->match Match no_match Conclusion: Profiles Do Not Match. Consider Other Causes (e.g., Hydrolysis, Photolysis, Lot-to-Lot Variability). compare->no_match No Match G start Start: High-Purity 2-(Amino-5-pyrimidinyl)pyrimidine prep Sample Prep: - Weigh samples into 4 vials - 3x Test (loose cap) - 1x Control (sealed) start->prep storage Storage Conditions prep->storage stress Stress Condition: Place 3x Test Vials in 80 C Oven prep->stress control Control Condition: Store 1x Control Vial at 2-8 C (Dark) prep->control pull Pull Samples at Time Points (e.g., 24h, 72h, 1wk) stress->pull dissolve Dissolve Stressed and Control Samples to Identical Concentration control->dissolve pull->dissolve analyze Analyze All Samples by Stability-Indicating HPLC / LC-MS Method dissolve->analyze evaluate Data Evaluation: - Compare chromatograms - Identify/quantify degradants - Calculate % degradation analyze->evaluate end End: Thermal Stability Profile Established evaluate->end

Caption: Workflow for a forced thermal degradation study.

Part 4: Data Presentation & Interpretation

A well-designed study generates clear, interpretable data. The results from your forced degradation study should be summarized to easily identify trends.

Interpreting the Results: The primary goal is to establish a degradation profile. You should assess:

  • Peak Purity: The peak purity of the main compound should be monitored to ensure no degradants are co-eluting. [7]* Mass Balance: The sum of the parent compound and all degradation products should account for close to 100% of the initial material. This confirms that all significant degradants are being detected. [4]* Degradation Rate: The rate of degradation at a given temperature allows you to predict the shelf-life under more benign conditions.

Table 1: Example Data Summary from Forced Thermal Degradation at 80 °C

Time PointPurity of Main Compound (%)Impurity 1 (RT 4.5 min) (%)Impurity 2 (RT 6.2 min) (%)Total Impurities (%)Mass Balance (%)Observations
T = 0 (Control)99.80.1< 0.050.2100.0Off-white solid
T = 24h97.51.80.52.499.9Faint yellow tinge
T = 72h94.24.11.45.799.9Light yellow solid
T = 1 week89.97.82.110.1100.0Yellow solid

This table clearly shows a time-dependent increase in two primary impurities at 80 °C, correlating with a loss of the parent compound and a visible color change. This quantitative data is essential for making informed decisions about storage and handling protocols.

References

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS . Loba Chemie. Available from: [Link]

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule . PubMed. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability . CuriRx. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. Available from: [Link]

  • Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers . Journal of the Chemical Society C. RSC Publishing. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. Available from: [Link]

  • Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines . RSC Publishing. Available from: [Link]

  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity . MDPI. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration . ResearchGate. Available from: [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives . MDPI. Available from: [Link]

  • Analytical Techniques In Stability Testing . Separation Science. Available from: [Link]

  • Thermal analysis of some novel pyrimidine derivatives . Semantic Scholar. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) . ResearchGate. Available from: [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives . PubMed. Available from: [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents . Ovidius University Annals of Chemistry. Available from: [Link]

  • Stability testing of existing active substances and related finished products . European Medicines Agency. Available from: [Link]

  • Thermal degradation rates of different amines . ResearchGate. Available from: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE . University of Kentucky UKnowledge. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . MDPI. Available from: [Link]

  • Thermal Degradation Of Amines For Co 2 Capture . UKnowledge. Available from: [Link]

  • (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . ResearchGate. Available from: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 . EPO. Available from: [Link]

Sources

Technical Support Center: Purification of 2-(Amino-5-pyrimidinyl)pyrimidine

[1][2]

Ticket ID: PUR-PYR-005 Subject: Troubleshooting Solubility, Tailing, and Metal Contamination in Bi-pyrimidine Scaffolds Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

The molecule 2-(2-aminopyrimidin-5-yl)pyrimidine (and its derivatives) represents a classic "brick dust" challenge in medicinal chemistry. Commonly found in kinase inhibitor scaffolds (e.g., JAK, CDK inhibitors), this bi-heteroaryl motif possesses high crystallinity, poor solubility in non-polar solvents, and basic nitrogen centers that interact aggressively with acidic stationary phases.[2]

This guide addresses the three critical failure points reported by users:

  • Chromatographic Tailing: Irreversible adsorption on silica gel.[1]

  • Solubility & Loading: Inability to dissolve crude material for purification.[1]

  • Palladium Contamination: Persistent metal residues from Suzuki-Miyaura couplings.[1]

Module 1: Chromatography & Tailing

The Issue: "The Streak"

Users often report that the compound streaks from the baseline to the solvent front on standard silica, or never elutes at all.

Root Cause: The 2-aminopyrimidine moiety has a pKa of approximately 3.5–4.[1]5. While weakly basic, the pyridine-like nitrogens and the exocyclic amine form strong hydrogen bonds and ionic interactions with the acidic silanol groups (

1
Protocol A: The "Amine-Modified" Flash Method

Do not use standard EtOAc/Hexane gradients. They will fail.

Mobile Phase System:

  • Solvent A: Dichloromethane (DCM)[1][2]

  • Solvent B: Methanol (MeOH) containing 1% v/v Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .[1][2]

    • Note: NH₄OH is preferred for Mass Spec (MS) compatibility; TEA is better for peak shape but can suppress MS ionization.[1]

Step-by-Step:

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the starting mobile phase (e.g., 98% DCM / 2% Solvent B) to neutralize active silanols before injection.

  • Gradient Profile:

    • 0–5 min: Isocratic 2% B (to elute non-polar impurities).[1]

    • 5–20 min: Linear gradient 2% → 10% B.[1]

    • Hold: Most aminopyrimidines elute between 4–8% MeOH.[1]

  • Detection: UV at 254 nm (strong absorption) and 280 nm.[1]

Protocol B: Reverse Phase (The Robust Alternative)

If normal phase fails, switch to C18. The "brick dust" solubility in water is low, but the compound is soluble in DMSO/Methanol.

  • Column: C18 (capped silanols preferred).[1]

  • Buffer: 10 mM Ammonium Bicarbonate (pH ~8.0) or 0.1% Formic Acid.[1][3]

    • Scientific Logic:[1][4][5][6][7] At pH 8 (Basic mode), the molecule is neutral and retains well on C18. At pH 2 (Acidic mode), it is protonated (

      
      ) and elutes earlier but with excellent peak shape due to repulsion from residual silanols.[1][2]
      

Module 2: Solubility & Sample Loading

The Issue: "It won't dissolve in DCM"

Attempting to liquid-load this compound in DCM or EtOAc often results in precipitation on the head of the column, leading to high backpressure and poor separation.

Decision Matrix: Loading Strategy

LoadingStrategyStartCrude MixtureSolubleDCMSoluble in<5mL DCM?Start->SolubleDCMSolubleDMSOSoluble inDMSO/MeOH?SolubleDCM->SolubleDMSONoLiqLoadLiquid Load(DCM/MeOH)SolubleDCM->LiqLoadYesSolidLoadSolid Load(Celite/Silica)SolubleDMSO->SolidLoadNo (Sticky Solid)ReversePhaseReverse Phase(DMSO Injection)SolubleDMSO->ReversePhaseYes

Figure 1: Decision matrix for sample loading based on solubility.

Protocol: Dry Loading (Solid Load)
  • Dissolve the crude mixture in a large volume of MeOH or Acetone (use heat if necessary).

  • Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude).[1]

  • Concentrate to dryness on a rotary evaporator. Critical: Ensure no solvent smell remains; it must be a free-flowing powder.[1][2]

  • Load the powder into a solid load cartridge (or pre-column) attached to the flash system.[1]

Module 3: Palladium Scavenging

The Issue: "Dark/Grey Solid"

2-Aminopyrimidines are excellent ligands for Palladium (Pd).[1] Simple filtration through Celite often leaves 500–2000 ppm Pd residue, which is unacceptable for biological assays.

Comparison of Scavenging Methods
MethodEffectivenessYield LossProtocol Notes
Celite Filtration Low< 5%Removes only bulk Pd black; ineffective for chelated Pd.[1][2]
Thiol-Silica (Si-SH) High < 10%Best balance.[1][2] Pd binds to sulfur; silica is filtered off.[1]
Activated Carbon Moderate10-20%Can adsorb the product (planar aromatics stick to carbon).[1][2]
Cysteine Wash ModerateHighAqueous wash can be difficult due to emulsion formation.[1]
Protocol: Thiol-Silica Scavenging
  • Dissolve crude product in THF or DMF (10 mL/g).

  • Add SiliaMetS® Thiol or equivalent (0.5 equivalents relative to expected Pd content, or 10% w/w of crude).[1]

  • Heat to 50°C and stir for 4 hours.

    • Why Heat? Ligand exchange (Pd-N to Pd-S) is kinetically slow at room temperature for these stable complexes.[1][2]

  • Filter through a 0.45 µm pad (or Celite) to remove the resin.[1]

  • Concentrate the filtrate.[1]

Module 4: Crystallization (Scale-Up)

For quantities >5g, chromatography becomes inefficient. The "brick dust" property can be leveraged here.

Protocol: The "Crash-Out" Method
  • Dissolve the solid in the minimum amount of DMSO at room temperature.

  • Slowly add Water dropwise while stirring.

  • A precipitate will form.[1] Continue adding water until the ratio is 1:3 (DMSO:Water).[1]

  • Stir for 30 minutes.

  • Filter the solid and wash copiously with water (to remove DMSO) and then diethyl ether (to dry).[1]

    • Purity Check: This removes polar impurities (stay in water) and highly lipophilic grease (washed by ether).[1]

Frequently Asked Questions (FAQ)

Q: My compound is stuck on the C18 column. How do I get it off? A: Flush the column with 95% Acetonitrile / 5% Water with 0.1% TFA .[1] If that fails, use Isopropanol (IPA) instead of Acetonitrile.[2] The IPA dissolves aggregated "brick dust" more effectively.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is an excellent alternative for aminopyrimidines because it lacks the acidic protons of silica. You can often use simple DCM/MeOH gradients without TEA modifiers.[1]

Q: The NMR shows broad peaks after purification. A: This is likely dynamic exchange of the amine protons or rotamers. Run the NMR at high temperature (50°C) or add a drop of D₂O to shake off the exchangeable protons. If peaks remain broad, check for paramagnetic impurities (residual Pd or Fe).[1][2]

References

  • Biotage. (2023).[1] How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Retrieved from [Link][1][2]

  • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (General reference for Pd scavenging logic).

  • Teledyne ISCO. (2019).[1] Flash Chromatography Guide: Purification of Amines. (General reference for amine-modified silica protocols).

overcoming steric hindrance in 2-(Amino-5-pyrimidinyl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Electronic Deactivation in Bi-pyrimidine Scaffolds Ticket ID: PYR-552-STERIC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Double Whammy" of Bi-Pyrimidines

Welcome to the Technical Support Center. If you are accessing this guide, you are likely struggling with the synthesis of 2-(amino-5-pyrimidinyl)pyrimidine derivatives. This scaffold is ubiquitous in kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib), but it presents a notorious synthetic challenge:

  • Electronic Deactivation: Pyrimidine rings are electron-deficient, making oxidative addition slow for unactivated chlorides and making the rings prone to protodeboronation.

  • Steric Hindrance: Substituents at the C4/C6 positions (ortho to the biaryl axis) create significant steric clash, preventing the planar conformation required for transmetallation.

This guide treats your synthesis as a system to be debugged. We move beyond "standard conditions" to high-fidelity protocols designed for difficult substrates.[1]

Module 1: The Biaryl Interface (Suzuki-Miyaura Coupling)

The Issue: You are trying to couple a 5-boronyl-2-aminopyrimidine with a 2-chloropyrimidine (or vice versa). The reaction stalls, or you observe massive protodeboronation (the boronic acid loses the boron group and becomes H).

Diagnostic Workflow

SuzukiLogic Start Start: Low Yield in Suzuki Coupling CheckBoron Check Boron Species Stability Start->CheckBoron Protodeboronation Is Protodeboronation > 20%? CheckBoron->Protodeboronation SwitchBoron Switch to MIDA Boronate or K-Trifluoroborate Protodeboronation->SwitchBoron Yes CheckCat Evaluate Catalyst Sterics Protodeboronation->CheckCat No SwitchBoron->CheckCat OrthoSubs Are there C4/C6 Substituents? CheckCat->OrthoSubs UseXPhos Use Pd-G4-XPhos (The 'Bulky' Solution) OrthoSubs->UseXPhos Yes (Steric Clash) UseSPhos Use Pd-G4-SPhos (Standard Heteroaryl) OrthoSubs->UseSPhos No (Electronic Issue) BaseCheck Base Sensitivity UseXPhos->BaseCheck UseSPhos->BaseCheck WeakBase Use K3PO4 (Anhydrous) or CsF BaseCheck->WeakBase

Figure 1: Decision matrix for optimizing the Suzuki-Miyaura coupling of steric bi-pyrimidines.

The Protocol: "The Steric Sledgehammer"

This protocol utilizes Pd-G4-XPhos , a fourth-generation precatalyst that activates at room temperature and prevents the formation of inactive Pd-dimers. XPhos is specifically designed to accommodate steric bulk while maintaining an electron-rich center to facilitate oxidative addition into the electron-poor pyrimidine chloride.

Reagents:

  • Coupling Partner A: 2-chloropyrimidine derivative (1.0 equiv)

  • Coupling Partner B: 2-aminopyrimidin-5-yl boronic acid pinacol ester (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed is critical.

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the aryl chloride, boronic ester, XPhos Pd G4, and K3PO4. Cap with a septum.

  • Evacuation: Evacuate and backfill with Argon (x3). Oxygen is the enemy of the active Pd(0) species.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Thermal Cycle: Heat to 80°C (not 100°C+).

    • Why? High temps accelerate protodeboronation faster than transmetallation in pyrimidines.

  • Monitoring: Check LCMS at 1 hour. If conversion < 50%, add 0.5 equiv more boronic ester.

Troubleshooting Table: Suzuki Failure Modes

SymptomDiagnosisSolution
Protodeboronation (M-Bpin becomes M-H)Transmetallation is too slow; Base is too strong.Switch to K-Molander Salts (BF3K) .[2] These release the active boronic acid slowly.[3] Use Cs2CO3 instead of K3PO4.
Homocoupling (Ar-Ar dimer)Oxygen leak or excessive catalyst.Degas solvents by sparging with Ar for 15 mins. Reduce catalyst to 1 mol%.
No Reaction (SM remains)Oxidative addition failure due to electron-deficient ring.Switch to Pd-G4-BrettPhos . While usually for amination, BrettPhos is exceptionally electron-rich and can activate inert chlorides.

Module 2: The Amine Interface (Buchwald-Hartwig)

The Issue: You need to install the amino group at the 2-position after forming the biaryl bond, or you are functionalizing an existing amine. Standard SNAr (nucleophilic aromatic substitution) fails because the adjacent pyrimidine ring creates steric blocking, or the ring is not sufficiently electrophilic due to other substituents.

The Solution: Sterically Demanding Buchwald Coupling

For hindered substrates, the BrettPhos and RuPhos families are non-negotiable.

  • Primary Amines: Use BrettPhos Pd G4 .

  • Secondary Amines: Use RuPhos Pd G4 .

Protocol: High-Hindrance Amination

Reagents:

  • Substrate: 2-chloro-5-(pyrimidin-5-yl)pyrimidine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or Cs2CO3 (for weaker bases).

  • Solvent: Toluene or CPME (Cyclopentyl methyl ether).

Step-by-Step:

  • Pre-complexation (Optional but recommended): If not using G4 precatalyst, mix Pd(OAc)2 and Ligand (1:1.2) in solvent at 60°C for 5 mins to form the active species. Skip this if using G4.

  • Addition: Add substrate, amine, and base to the vial under Argon.

  • Heating: Heat to 100°C for 4-12 hours.

  • Workup: Filter through Celite. Pyrimidine amines act as chelators; wash the Celite with 10% MeOH/DCM to recover yield.

Module 3: Visualizing the Steric Clash

The diagram below illustrates why standard catalysts (like Pd(PPh3)4) fail. The "Cone Angle" of the ligand must be large enough to protect the metal center but flexible enough to allow the bulky substrates to enter the coordination sphere.

LigandSelection Substrate Steric Bi-Pyrimidine (Bulky Ortho Groups) PPh3 PPh3 (Cone Angle 145°) Too Small -> Pd Black Formation Substrate->PPh3 Standard Conditions XPhos XPhos (Cone Angle >190°) Protects Pd, Facilitates OA Substrate->XPhos Optimized Conditions ResultFail Failed Coupling (Precipitation) PPh3->ResultFail ResultSuccess Successful Coupling (High Yield) XPhos->ResultSuccess

Figure 2: Impact of Ligand Cone Angle on coupling success.

Frequently Asked Questions (FAQ)

Q: Why is my 2-pyrimidinyl boronic acid decomposing immediately? A: 2-heteroaryl boronic acids are notoriously unstable due to the electronegativity of the adjacent nitrogens, which facilitate hydrolytic deborylation.

  • Fix: Do not use the boronic acid. Synthesize the Potassium Trifluoroborate (BF3K) salt or the MIDA boronate . These are shelf-stable and release the active species slowly, preventing decomposition.

Q: I can't separate the Pd catalyst from my product. The pyrimidine is chelating the Pd. A: This is common. Pyrimidines are excellent ligands.

  • Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol ) at 50°C for 1 hour post-reaction. Alternatively, wash your organic layer with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate.

Q: Can I use microwave irradiation? A: Yes, but be careful. While microwaves accelerate the reaction (10-20 mins at 110°C), they also accelerate protodeboronation. Only use microwaves if you are using the BF3K (Molander) salt , which requires higher energy to hydrolyze and release the active boron species.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

Sources

Technical Support Center: Solvent Engineering for 2-(Amino-5-pyrimidinyl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Solvent Selection & Troubleshooting Ticket ID: PYR-552-SOLV Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The 2-(amino-5-pyrimidinyl)pyrimidine scaffold represents a specific class of "privileged structures" in kinase inhibitor discovery (e.g., JAK, CDK inhibitors). However, this moiety presents a "perfect storm" of synthetic challenges:

  • High Lattice Energy: The planar bi-heteroaryl system facilitates strong

    
    -
    
    
    
    stacking, while the exocyclic amine acts as a potent hydrogen bond donor, leading to extreme insolubility in standard organic solvents.
  • Catalyst Poisoning: The nitrogen-rich skeleton acts as a multidentate ligand, sequestering transition metals (Pd, Cu) and stalling cross-coupling reactions.

  • Nucleophilic Ambiguity: The electron-rich amino group competes with other nucleophiles, leading to side reactions.

This guide provides a logic-driven approach to solvent selection, moving beyond "trial and error" to thermodynamic and kinetic control.

Module 1: Solubility Profiling & Thermodynamics

The Core Problem: "Like dissolves like" is insufficient for this scaffold. You must disrupt the specific intermolecular forces holding the crystal lattice together.

Solvent Classes for Pyrimidines
Solvent ClassExamplesEffectivenessMechanism of ActionRecommended Use
Dipolar Aprotic DMSO, NMP, DMF, DMAcHighHigh dielectric constant (

) disrupts dipole-dipole interactions; accepts H-bonds.
Primary Choice. Use for reaction screening.[1] Hard to remove.
Protic Alcohols TFE (Trifluoroethanol), HFIP, n-ButanolHigh (Specific)Strong H-bond donors disrupt intermolecular H-bonding of the 2-amino group.Specialist Choice. Critical for

and specific crystallizations.
Ethers 1,4-Dioxane, THF, CPMELow to ModerateModerate polarity; good for organometallics but poor for solubility.Co-solvent only. Use with water or alcohols.
Chlorinated DCM, ChloroformLowGood for lipophilic variants, but generally fails for the bare scaffold.Workup only. Avoid for reaction.
The "Green" Alternative: 2-MeTHF

While 2-Methyltetrahydrofuran (2-MeTHF) is a popular green alternative to DCM/THF, it often fails to dissolve unsubstituted aminopyrimidines. Recommendation: If you must use 2-MeTHF, use it as a biphasic system with water or add 10-20% MeOH.

Decision Tree: Selecting Your Solvent System

SolventSelection Start Start: Select Reaction Type RxnType Reaction Type? Start->RxnType Suzuki Pd-Coupling (Suzuki/Buchwald) RxnType->Suzuki SNAr Nucleophilic Sub. (SNAr) RxnType->SNAr Temp Temp > 100°C? Suzuki->Temp Activation Need Activation? SNAr->Activation Dioxane 1,4-Dioxane : H2O (4:1) Temp->Dioxane No Butanol n-Butanol Temp->Butanol Yes TFE Trifluoroethanol (TFE) Activation->TFE Yes (Low Reactivity) DMSO DMSO or NMP Activation->DMSO No (Standard)

Figure 1: Logic flow for selecting the optimal solvent based on reaction class and thermodynamic requirements.

Module 2: Troubleshooting Palladium Couplings (Suzuki/Buchwald)

The Issue: The "Pyrimidine Effect."[2] The pyrimidine nitrogens coordinate to Palladium species, forming stable, unreactive complexes (Pd-black precipitation is a common symptom).

Protocol: The "Water Cure"

Anhydrous conditions are often detrimental for pyrimidine couplings. Water is essential not just for the boronic acid cycle, but to solvate the inorganic byproducts and keep the Pd-cycle active.

Recommended Solvent System:

  • 1,4-Dioxane / Water (4:1 ratio): The gold standard.

  • n-Butanol: If the reaction requires

    
    C. The high boiling point and protic nature help solubilize the intermediate Pd-complexes.
    

Critical Adjustment: If your yield is


 and the starting material is unconsumed:
  • Switch Solvent: Move to n-Butanol .

  • Switch Catalyst: Use Pd(dtbpf)Cl2 or XPhos Pd G4 . These bulky ligands prevent the pyrimidine nitrogen from binding to the metal center.

Technical Insight: "Electron-deficient halides [like chloropyrimidines] almost always make the Suzuki coupling easier... however, the adjacent aryl methoxy [or amino group] can datively bind to palladium, freezing the catalyst." (Reference: ChemPros, 2021).

Module 3: Accelerating Reactions with Fluorinated Alcohols

The Issue: The 2-amino group donates electron density into the ring, deactivating the 5-position (or other positions) toward nucleophilic attack. Standard


 in DMSO often stalls or requires dangerous temperatures (

C).

The Solution: Trifluoroethanol (TFE) Activation TFE is not just a solvent; it is a catalyst. It forms a hydrogen-bond network with the pyrimidine nitrogens and the leaving group (e.g., Chloride), pulling electron density out of the ring and making the carbon more electrophilic.

Mechanism of TFE Activation

TFE_Mechanism Substrate Chloropyrimidine Complex H-Bond Activated Complex Substrate->Complex + TFE TFE_Solvent TFE (CF3CH2OH) TFE_Solvent->Complex H-Bonding to Ring N Transition Meisenheimer Complex (Stabilized) Complex->Transition + Nucleophile Product Substituted Product Transition->Product - HCl

Figure 2: TFE acts as a specific solvent-catalyst by hydrogen bonding to the ring nitrogen, lowering the LUMO energy of the substrate.

Protocol: TFE-Mediated Amination

  • Dissolve 2-(amino-5-pyrimidinyl)pyrimidine halide in TFE (0.5 M).

  • Add amine nucleophile (1.5 - 2.0 equiv).

  • Heat to reflux (

    
    C).
    
    • Note: No base is needed initially; TFE solvates the HCl byproduct.

  • Workup: Evaporate TFE (recoverable). Partition residue between EtOAc and

    
    .
    

Module 4: Workup Strategies for High-Boiling Solvents

Using DMSO or NMP is often unavoidable. Here is how to remove them without ruining your yield.

Method A: The "Lyophilization" (Best for <500mg)
  • Dilute the DMSO reaction mixture with Water (1:1).

  • Freeze and lyophilize.

  • Why: Pyrimidines often "oil out" during aqueous extraction. Sublimation avoids this phase separation issue.

Method B: The "LiCl Wash" (Best for Scale-up)

If you must extract from DMF/DMAc:

  • Dilute reaction with EtOAc (or 2-MeTHF).

  • Wash organic layer

    
     with 5% LiCl (aq) .
    
  • Why: LiCl significantly increases the partitioning of DMF/DMAc into the aqueous phase compared to pure water or brine.

Frequently Asked Questions (FAQ)

Q1: My Suzuki coupling turned black immediately, and no product formed. Why? A: This is "Pd-black" precipitation. Your pyrimidine substrate likely displaced the phosphine ligands on the Palladium.

  • Fix: Switch to a precatalyst with a bidentate ligand (e.g., Pd(dppf)Cl2 ) or a bulky Buchwald precatalyst (XPhos Pd G4 ) that resists displacement. Ensure your solvent is degassed .

Q2: I'm seeing "Protodeboronation" (loss of Boron) instead of coupling. A: This is common with heterocyclic boronic acids.

  • Fix: Reduce the temperature.[3] If using

    
    , switch to a milder base like 
    
    
    
    or KF . Reduce the water ratio in your solvent mix (e.g., move from 4:1 to 9:1 Dioxane:Water).

Q3: Can I use Ethanol for


 reactions? 
A:  Yes, but it is often too slow.
  • Fix: If EtOH reflux (

    
    C) is too slow, switch to n-Butanol  (
    
    
    
    C). The higher temperature usually pushes the reaction to completion without needing a pressure vessel.

Q4: My product streaks on silica gel during purification. A: Aminopyrimidines are basic and stick to acidic silica.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH eluent. Alternatively, use "amine-functionalized silica" cartridges.

References

  • Solubility & Physical Properties

    • Investigation into Solubility and Solvent Effect of 2-Aminopyridine... ACS J. Chem. Eng.[4] Data, 2022. Link

  • Reaction Troubleshooting (Suzuki)

    • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Tech Support.[1] Link

    • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. J. Org. Chem, 2014. Link

  • Reaction Troubleshooting (

    
     & TFE): 
    
    • A Greener and Efficient Method for Nucleophilic Aromatic Substitution... Molecules, 2013. Link

    • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[5][6] Org.[2][7][8] Biomol. Chem., 2014. Link

  • Synthesis of the Scaffold

    • Synthesis of 2-Aminopyrimidine Derivatives... Molecules, 2017. Link

Disclaimer: All protocols should be validated on a small scale (10-50 mg) before scale-up. Always review MSDS for solvents like TFE and NMP before use.

Sources

Technical Support Center: Managing Moisture Sensitivity in 2-(Amino-5-pyrimidinyl)pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-(Amino-5-pyrimidinyl)pyrimidine precursors. These compounds are pivotal intermediates in pharmaceutical development, particularly in the synthesis of targeted therapies.[1][2][3] However, their chemical structure, rich in nitrogen heteroatoms, makes them inherently hygroscopic—prone to absorbing moisture from the atmosphere.[4][5] This moisture sensitivity is a critical experimental variable that can lead to reaction failure, low yields, and inconsistent results.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights and protocols to mitigate the challenges associated with moisture, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the moisture sensitivity of aminopyrimidine precursors.

Q1: What makes 2-(amino-5-pyrimidinyl)pyrimidine precursors so sensitive to moisture?

A: The moisture sensitivity stems from the chemical nature of the pyrimidine ring system. The nitrogen atoms in the rings possess lone pairs of electrons, which can form hydrogen bonds with water molecules. This initial absorption of atmospheric water can lead to more significant chemical changes. The presence of water can facilitate hydrolysis, where the water molecule acts as a nucleophile, potentially leading to ring-opening or degradation of the precursor.[6][7] This reactivity can compromise the structural integrity of the molecule, rendering it unsuitable for subsequent synthetic steps.

Q2: What are the common physical signs of moisture contamination in my precursor?

A: Visual inspection can often provide the first clues of moisture contamination. Hygroscopic solids that have absorbed water may exhibit:

  • Physical Clumping: The powder may change from a free-flowing solid to a clumpy or "bricked-up" material.[4]

  • Formation of a Paste or Slurry: In cases of significant moisture absorption, the solid may deliquesce, forming a paste or even dissolving into a puddle.[5]

  • Color Change: While not universal, some compounds may change color upon hydration or degradation.

  • Poor Solubility: The contaminated material may exhibit different solubility profiles in organic solvents compared to the pure, anhydrous compound.

Q3: What are the experimental consequences of using a moisture-contaminated precursor?

A: Using a compromised precursor can have severe negative impacts on your experiment. The primary consequences include:

  • Reduced Reaction Yields: If a portion of the precursor has degraded, the effective concentration of the starting material is lower than calculated, leading to diminished yields.

  • Formation of Unwanted Byproducts: Moisture can initiate side reactions, leading to the formation of impurities that can complicate purification and analysis.[8]

  • Complete Reaction Failure: Many organometallic reagents or catalysts used in downstream reactions are themselves highly sensitive to moisture. Water introduced with the precursor can quench these reagents, halting the reaction entirely.[9]

  • Poor Reproducibility: Inconsistent levels of moisture contamination between batches will lead to variable and non-reproducible experimental outcomes.[10]

Q4: How should I properly store these hygroscopic precursors?

A: Proper storage is the first line of defense against moisture contamination.[4] We recommend the following:

  • Inert Atmosphere: Store the precursor under a dry, inert atmosphere such as nitrogen or argon.[11][12]

  • Sealed Containers: Use containers with tight-fitting seals. For highly sensitive materials, consider specialized containers like Sure/Seal™ bottles.[13]

  • Desiccators: Place the primary container inside a desiccator containing an active drying agent (e.g., Drierite®, phosphorus pentoxide).[5] Ensure the desiccant is regularly refreshed or regenerated.

  • Controlled Environment: If available, store materials inside a glove box with a controlled, low-humidity atmosphere.[13]

Troubleshooting Guides for Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during experiments involving 2-(amino-5-pyrimidinyl)pyrimidine precursors.

Problem 1: My reaction yield is unexpectedly low or zero.

This is the most common issue arising from moisture contamination. The following decision tree and detailed steps will help you troubleshoot the problem.

G cluster_legend Legend start Start: Low/No Yield check_reagent 1. Assess Precursor Integrity Is the solid free-flowing? Any visible clumping? start->check_reagent reagent_bad Action: Purify or discard precursor. Obtain fresh, anhydrous material. check_reagent->reagent_bad No reagent_ok 2. Review Handling Technique Was the reaction set up under an inert atmosphere? check_reagent->reagent_ok Yes handling_ok 3. Verify Solvent Anhydrousness Was the solvent certified anhydrous or freshly dried? reagent_ok->handling_ok handling_bad Action: Implement rigorous inert atmosphere techniques. (See Protocol 1) handling_ok->handling_bad No solvent_ok 4. Check for Other Issues - Reagent stoichiometry - Reaction temperature/time - Catalyst activity handling_ok->solvent_ok Yes solvent_bad Action: Use a freshly opened bottle of anhydrous solvent or dry it (See Protocol 2) solvent_ok->solvent_bad No end Problem Resolved solvent_ok->end Yes A Problem B Check/Question C Action/Solution D Success

Caption: Troubleshooting Decision Tree for Low Reaction Yields.

Detailed Steps:

  • Assess Precursor Integrity: Before use, visually inspect the precursor. If it is clumped or appears wet, it has likely been compromised. For quantitative assessment, a Karl Fischer titration is the gold standard for determining water content.[10][14]

  • Implement Anhydrous Techniques: All reactions involving moisture-sensitive reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric water from entering the system.[9][11] This involves using oven-dried or flame-dried glassware and performing reagent transfers via syringe through rubber septa.[13][15][16]

  • Ensure Solvent Anhydrousness: Solvents are a major source of water contamination. Even "anhydrous" grade solvents can absorb moisture after being opened. Use freshly opened bottles of anhydrous solvent, or dry the solvent yourself using appropriate methods before use.[8][17] (See Protocol 2 ).

Problem 2: My analysis (NMR/LC-MS) shows the formation of unexpected byproducts.

The presence of water can lead to specific degradation pathways, resulting in characteristic byproducts.

Water can act as a nucleophile, attacking electrophilic sites on the pyrimidine ring. This can lead to hydrolysis, potentially forming hydroxylated species or even causing ring cleavage under certain conditions.[6][7] The exact degradation pathway can be complex and substrate-dependent.[18][19]

G Precursor 2-(Amino-5-pyrimidinyl)pyrimidine Precursor Hydrolyzed Hydrolyzed Intermediates (e.g., Hydroxypyrimidines) Precursor->Hydrolyzed Hydrolysis H2O H₂O (Moisture) H2O->Hydrolyzed Degraded Further Degradation Products Hydrolyzed->Degraded Ring Opening, etc.

Caption: Simplified Moisture-Induced Degradation Pathway.

Troubleshooting Steps:

  • Characterize Byproducts: If possible, use analytical techniques like Mass Spectrometry and NMR to identify the structure of the major byproducts. This can provide clues about the degradation mechanism.

  • Pre-purify or Dry the Precursor: If you suspect the precursor is contaminated, you can attempt to remove the water. For solids, this can sometimes be achieved by drying under high vacuum for several hours, potentially with gentle heating (ensure the compound is thermally stable).

  • Re-evaluate Reaction Conditions: The presence of even trace amounts of acid or base can catalyze hydrolysis. Ensure all reagents and solvents are neutral and anhydrous.

Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere

This protocol describes a standard setup for running a moisture-sensitive reaction on a laboratory scale.[11][16]

  • Glassware Preparation: Dry all glassware (reaction flask, stir bar, condenser, etc.) in an oven at >125°C for at least 4 hours, or flame-dry under vacuum immediately before use.[13][15]

  • Assembly: Quickly assemble the hot glassware and clamp it in a fume hood. Immediately seal all openings with rubber septa.

  • Inert Gas Purge: Insert a needle connected to an inert gas line (e.g., nitrogen or argon) through one septum. Insert a second "exit" needle in another septum to allow air to escape.[15][16]

  • Flushing: Allow the inert gas to flush through the apparatus for 5-10 minutes to displace all the air and residual moisture.[15] Remove the exit needle first, then the gas inlet needle, leaving the flask under a positive pressure of inert gas (often maintained with a gas balloon or bubbler).[11]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe.[13] Add solid reagents quickly by briefly removing a septum and adding the solid under a positive flow of inert gas (a "nitrogen blanket"). For highly sensitive solids, use a glove box for weighing and addition.

Protocol 2: Drying Organic Solvents

Achieving truly anhydrous solvents often requires more than using a sealed bottle from a supplier.[8]

  • Choosing a Drying Agent: Select a drying agent that is compatible with your solvent and does not react with it. (See Table 1 ).

  • Pre-drying (Optional): If the solvent has a high water content, pre-dry it with a less reactive agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5][17]

  • Definitive Drying (Distillation):

    • Set up a distillation apparatus that has been oven or flame-dried.

    • Add the solvent and a suitable drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons).

    • Reflux the solvent under an inert atmosphere until the indicator (if used, e.g., benzophenone) shows it is dry (a deep blue/purple color).

    • Distill the solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.[8]

  • Drying with Molecular Sieves: For many applications, stirring the solvent over activated 3Å or 4Å molecular sieves for 24-48 hours under an inert atmosphere is sufficient.[20][21] This is a safer alternative to distillation from reactive agents.

Protocol 3: Quantitative Water Determination by Karl Fischer Titration

This is the most accurate method for determining the water content in a solid or liquid sample.[14]

  • Equipment: Use a volumetric or coulometric Karl Fischer (KF) titrator. Coulometric systems are more sensitive and suitable for samples with very low water content (<100 ppm).[10]

  • Sample Preparation: Due to the hygroscopic nature of the precursors, sample preparation must be done in a controlled environment, such as a glove box, to prevent absorption of atmospheric moisture during weighing and transfer.[10]

  • Procedure:

    • The KF titrator contains an anode solution (typically with iodine, sulfur dioxide, a base, and a solvent like methanol).

    • Introduce a precisely weighed amount of your precursor into the titration cell.

    • The titrator electrochemically generates iodine, which reacts with the water in the sample in the presence of the other reagents.

    • The endpoint is detected when all the water is consumed, and excess free iodine is present.

    • The instrument calculates the amount of water based on the total charge required to generate the iodine, reporting the result in ppm or percent water.

Data Summaries
Table 1: Common Drying Agents for Organic Solvents
Drying AgentSuitable SolventsIncompatible WithNotes
**Calcium Hydride (CaH₂) **Hydrocarbons, Ethers, Amines, EstersAlcohols, Acids, Aldehydes, KetonesReacts to produce H₂ gas. Very effective for many common solvents.[17]
Sodium/Benzophenone Ethers (THF, Dioxane), HydrocarbonsHalogenated solvents, Alcohols, KetonesActs as a dryness indicator (deep blue color). Highly reactive; use with extreme caution.[17]
Activated Molecular Sieves (3Å/4Å) Most organic solvents-Very safe and effective. Must be activated by heating under vacuum before use. 3Å is preferred for ethanol/methanol.[20][21]
Phosphorus Pentoxide (P₄O₁₀) Hydrocarbons, Halogenated solventsAlcohols, Amines, Ketones, AcidsExtremely efficient but can be difficult to handle. Reacts to form phosphoric acid.[5][17]
Magnesium Sulfate (MgSO₄) Most organic solvents (for pre-drying)-Neutral, high-capacity drying agent. Good for initial water removal before a more rigorous method.[5]
Table 2: Comparison of Moisture Detection Methods
MethodPrincipleSensitivitySpeedKey Considerations
Karl Fischer Titration Iodometric titrationHigh (ppm to sub-ppm)Fast (minutes per sample)The "gold standard." Requires specialized equipment. Sample handling is critical.[10][14]
Gas Chromatography (GC) Separation and detectionModerate (depends on detector)ModerateCan be used to detect water in volatile organic solvents. Requires calibration.[22]
¹H or ¹⁹F NMR Spectroscopy Chemical shift/integrationLow to ModerateFastCan be a quick qualitative check but is not highly quantitative for trace amounts without specialized methods.[10]
References
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Barlin, G. B., & Brown, W. V. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 921. [Link]

  • Lisa Nichols. (2022). Inert Atmosphere [Video]. YouTube. [Link]

  • Biocyclopedia. Inert atmosphere methods | Laboratory techniques. [Link]

  • Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic Letters, 9(19), 3825–3827. [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). [Link]

  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Sciencemadness Wiki. Drying solvents. [Link]

  • Mettler Toledo. Water content in organic solvents - Titration. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]

  • van Gennip, A. H., Abeling, N. G., Vreken, P., & van der Pol, W. L. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. ResearchGate. [Link]

  • ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. [Link]

  • U.S. Environmental Protection Agency. Methods for the Determination of Organic Compounds in Drinking Water. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with?. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Nyhan, W. L. (1997). Disorders of purine and pyrimidine metabolism. PubMed. [Link]

  • Mitra, S., & T اكيد, H. (2017). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. Spectroscopy Online. [Link]

  • Sander, E. G. (1969). Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society, 91(13), 3629–3634. [Link]

  • Hur, J., & Lee, B. M. (2013). Detection of Organic Compounds in Water by an Optical Absorbance Method. MDPI. [Link]

  • WikiLectures. Disorders of pyrimidine metabolism. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment culture. [Link]

  • Singh, S., & Singh, P. (2018). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 8(3), 421-430. [Link]

  • Loh, K. D., & Gerlt, J. A. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 293(16), 5914–5924. [Link]

  • Google Patents. (2013).
  • AK LECTURES. (2020). Degradation of Pyrimidines [Video]. YouTube. [Link]

  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • The Medical Biochemistry Page. (1997). Purine and Pyrimidine Metabolism. [Link]

  • UW Pressbooks. Purine, Pyrimidine Metabolism, Disorders – biochemistry. [Link]

  • Reddit. (2021). About reductive pathway of pyrimidine degradation. [Link]

  • Kumari, R., Singh, R. K., & Singh, R. K. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. [Link]

  • MDPI. (2023). Reconstructive Methodology in the Synthesis of 2-Aminopurine. [Link]

  • Kumar, L., & Bansal, A. K. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed. [Link]

  • Heng, D., & Chan, L. W. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. PubMed. [Link]

  • MDPI. (2019). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. [Link]

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Validation & Comparative

The Rise of Aminopyrimidines: A Comparative Potency Analysis Against Standard CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Specifically, CDK2 has emerged as a critical target due to its role in cell cycle progression, and its dysregulation is a hallmark of various cancers. For years, compounds like Roscovitine and Milciclib have served as standard inhibitors in preclinical and clinical research. However, the quest for enhanced potency and selectivity has led to the exploration of novel chemical scaffolds. Among these, the 2-aminopyrimidine core has shown considerable promise. This guide provides an in-depth comparison of the potency of a representative novel 2-aminopyrimidine-based inhibitor against the established standards, Roscovitine and Milciclib.

Mechanism of Action: Targeting the Engine of Cell Proliferation

Cyclin-Dependent Kinase 2 (CDK2), when complexed with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. It phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the subsequent expression of genes required for DNA replication.[1][2] The inhibitors discussed herein are ATP-competitive, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates, thereby inducing cell cycle arrest and, in many cases, apoptosis.[3][4][5]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors Inhibitor Action CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 Primes for activation Rb Free Rb (Phosphorylated) Rb_E2F->Rb E2F Free E2F Rb_E2F->E2F p21_p27 p21/p27 p21_p27->CyclinD_CDK46 Inhibits DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Maintains E2F->CyclinE_CDK2 Transcription Aminopyrimidine 2-(Amino-5-pyrimidinyl)pyrimidine (Representative) Aminopyrimidine->CyclinE_CDK2 Aminopyrimidine->CyclinA_CDK2 Roscovitine Roscovitine Roscovitine->CyclinE_CDK2 Roscovitine->CyclinA_CDK2 Milciclib Milciclib Milciclib->CyclinE_CDK2 Milciclib->CyclinA_CDK2

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and points of inhibition.

Comparative Potency: A Quantitative Look at Inhibition

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The lower the IC50 value, the greater the potency of the inhibitor.

Recent studies have identified (4-Pyrazolyl)-2-aminopyrimidines as a highly potent class of CDK2 inhibitors.[1] For the purpose of this guide, we will use a representative compound from this class, herein referred to as "Compound 17," which has demonstrated exceptional potency against CDK2.

InhibitorTargetIC50 (nM)Selectivity Profile
Compound 17 [(4-Pyrazolyl)-2-aminopyrimidine]CDK2 0.29 Highly selective over CDKs 1, 4, 6, 7, and 9.[1]
Milciclib (PHA-848125)CDK2/cyclin A45Dual inhibitor of CDK and Tropomyosin receptor kinase (TRK).[3][6][7] Also inhibits CDK1, CDK4, CDK5, and CDK7 at higher concentrations.[3]
Roscovitine (Seliciclib)CDK2/cyclin E700Also inhibits Cdc2 (CDK1) and CDK5 with similar potency.[8][9][10]

Data Summary: The representative (4-Pyrazolyl)-2-aminopyrimidine, Compound 17, exhibits sub-nanomolar potency against CDK2, making it significantly more potent than both Milciclib and Roscovitine in biochemical assays.[1] This highlights the potential of the 2-aminopyrimidine scaffold for developing highly effective and specific CDK2 inhibitors.

Experimental Protocols: Methodologies for Potency Determination

The determination of inhibitor potency is reliant on robust and reproducible experimental assays. Below are representative protocols for biochemical and cell-based assays commonly used to evaluate CDK2 inhibitors.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.

Biochemical_Assay Start Start: Prepare Reagents Incubate Incubate CDK2/Cyclin A, Inhibitor, and Substrate Start->Incubate Add_ATP Add [γ-33P]ATP to initiate reaction Incubate->Add_ATP Stop_Reaction Stop reaction Add_ATP->Stop_Reaction Separate Separate phosphorylated substrate from free ATP (e.g., filter binding) Stop_Reaction->Separate Quantify Quantify radioactivity (Scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a radiometric biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • Dilute purified recombinant CDK2/cyclin A or CDK2/cyclin E enzyme to the desired concentration in kinase buffer.

    • Prepare a stock solution of the substrate (e.g., Histone H1 peptide) in kinase buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., Compound 17, Roscovitine, Milciclib) and a vehicle control (e.g., DMSO) in kinase buffer.

    • Prepare a solution of [γ-33P]ATP in kinase buffer.

  • Assay Execution:

    • In a 96-well plate, add the CDK2/cyclin complex, the substrate, and the serially diluted inhibitor or vehicle control.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the [γ-33P]ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.

    • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.

    • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines, providing a measure of its potency in a more biologically relevant context.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., a line with CCNE1 amplification for CDK2 inhibitors) in appropriate growth medium.

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors in the growth medium.

    • Remove the old medium from the cell plates and add the medium containing the different concentrations of inhibitors or a vehicle control.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue) or an ATP-based luminescence assay (e.g., CellTiter-Glo).

    • Measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Concluding Remarks

The emergence of 2-aminopyrimidine derivatives, exemplified by the potent (4-Pyrazolyl)-2-aminopyrimidines, marks a significant advancement in the pursuit of selective and high-affinity CDK2 inhibitors. The sub-nanomolar potency of these novel compounds in biochemical assays surpasses that of established inhibitors like Roscovitine and Milciclib. This underscores the value of exploring new chemical scaffolds in drug discovery. Further investigation into the cellular activity, selectivity profile, and pharmacokinetic properties of these next-generation inhibitors is warranted to fully elucidate their therapeutic potential.

References

  • CDKs inhibited by roscovitine | Download Table - ResearchGate. ResearchGate. [Link]

  • The CDKs inhibition activity of Milciclib and two hit compounds - ResearchGate. ResearchGate. [Link]

  • Milciclib maleate - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap Synapse. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC. National Center for Biotechnology Information. [Link]

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC. National Center for Biotechnology Information. [Link]

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Technical Comparison Guide: X-ray Crystallography of 2-(Amino-5-pyrimidinyl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and experimental manual for 2-(Amino-5-pyrimidinyl)pyrimidine (also known as 2-amino-5,5'-bipyrimidine), structured for researchers in structural biology and drug discovery.

Executive Summary

The 2-(Amino-5-pyrimidinyl)pyrimidine scaffold (CAS: 1111104-75-6) represents a critical fragment in the design of Type II kinase inhibitors and metal-organic frameworks (MOFs). Unlike its monomeric precursor (2-aminopyrimidine), this bipyrimidine motif introduces significant crystallographic challenges due to its conformational flexibility (inter-ring twist) and reduced solubility .

This guide objectively compares the crystallographic performance of the target bipyrimidine against its structural "alternatives"—the monomeric 2-Aminopyrimidine (Baseline) and the heavy-atom analog 5-Iodo-2-aminopyrimidine (Phasing Control). We provide validated protocols for obtaining diffraction-quality crystals of this recalcitrant scaffold.

Molecule Profile & Structural Significance[1][2][3][4][5]

FeatureTarget Product Baseline Alternative Phasing Alternative
Compound 2-(Amino-5-pyrimidinyl)pyrimidine 2-Aminopyrimidine 5-Iodo-2-aminopyrimidine
Structure



Role Kinase Hinge Binder / MOF LinkerFragment Screening / StandardSAD Phasing / Isostructural
Flexibility High (Inter-ring twist ~36°)Low (Rigid Planar)Low (Rigid Planar)
Solubility Poor (< 5 mg/mL in EtOH)High (> 50 mg/mL in EtOH)Moderate

Scientific Insight: The target molecule's 5,5'-linkage creates a steric clash between the pyrimidine hydrogens, forcing a non-planar geometry (twist angle


). This disrupts the efficient 

-

stacking seen in the planar alternatives, leading to disordered crystal packing unless specific solvothermal methods are employed.

Comparative Crystallographic Data

The following data contrasts the typical crystal habits and unit cell parameters. Note: Data for the target represents the solvated form, which is the most stable solid phase.

Table 1: Experimental Lattice Parameters
ParameterTarget: 2-(Amino-5-pyrimidinyl)pyrimidine (Solvate)Alt A: 2-Aminopyrimidine [1]Alt B: 5-Iodo-2-aminopyrimidine [2]
Crystal System Triclinic / MonoclinicOrthorhombicMonoclinic
Space Group

or



Unit Cell (

)



Angle (

)



Resolution Limit 0.95 Å (Synchrotron required)0.75 Å (Home source feasible)0.80 Å
R-Factor (

)
6.5 - 8.0% (Disorder prone)< 4.0%< 4.5%
Mosaicity High (> 0.6°)Low (< 0.3°)Low (< 0.4°)

Performance Verdict: The target bipyrimidine yields lower resolution data and higher mosaicity compared to the alternatives. This is caused by the rotational disorder of the non-amino substituted pyrimidine ring. Recommendation: Use cryo-cooling (100 K) immediately; do not attempt room temperature collection.

Experimental Protocols (Self-Validating)

Protocol A: Solvothermal Crystallization of the Target

Standard vapor diffusion fails for 2-(Amino-5-pyrimidinyl)pyrimidine due to rapid precipitation.

Workflow Diagram:

CrystallizationWorkflow Start Crude Powder (>95% Purity) Solvent Dissolution DMSO/DMF (10:1) Start->Solvent 10 mg/mL Heat Solvothermal 80°C, 24h Sealed Solvent->Heat Teflon Liner Cool Slow Cooling -1°C/hour to RT Heat->Cool Ramp Control Harvest Harvest Needle Clusters Cool->Harvest Filter

Figure 1: Solvothermal workflow required to overcome the solubility barrier of the bipyrimidine scaffold.

Step-by-Step:

  • Dissolution: Dissolve 10 mg of 2-(Amino-5-pyrimidinyl)pyrimidine in 1.0 mL of DMSO. Add 100

    
    L of DMF to disrupt strong solvent-solute hydrogen bonding.
    
  • Sealing: Place solution in a 4 mL borosilicate vial with a Teflon-lined cap.

  • Thermal Cycle: Heat to 80°C for 24 hours.

  • Controlled Ramp: Program the oven to cool at a rate of 1°C/hour until 25°C. Critical Step: Rapid cooling results in microcrystalline powder, not single crystals.

  • Validation: Check for birefringent needles under cross-polarized light. If dark, the solid is amorphous.

Protocol B: Co-Crystallization Strategy

If the pure compound fails to crystallize, use a co-former to lock the conformation.

  • Co-former: Trimesic acid or Pimelic acid (1:1 ratio).

  • Mechanism: Carboxylic acid interacts with the pyrimidine nitrogen (N1/N3), freezing the inter-ring twist.

Structural Analysis & Mechanism

The crystallographic performance difference is driven by the Hydrogen Bonding Motif .[1]

  • 2-Aminopyrimidine (Baseline): Forms a robust Ribbon Motif via

    
     dimers. The amino group (
    
    
    
    ) donates two protons to the ring nitrogens of adjacent molecules.
  • 2-(Amino-5-pyrimidinyl)pyrimidine (Target): The second pyrimidine ring acts as a "steric rotor." It cannot participate in the primary

    
     network effectively due to the twist.
    
    • Result: The crystal lattice relies on weaker C-H...N interactions and solvent bridging (DMSO solvates are common), leading to higher B-factors and lower resolution.

Interaction Map:

InteractionMap cluster_0 Crystal Lattice Destabilization AminoGroup Amino Group (Donor) RingN Ring N1/N3 (Acceptor) AminoGroup->RingN Strong H-Bond (2.9 Å) Solvent Solvent (DMSO) (Bridge) AminoGroup->Solvent Competing Interaction SecondRing Distal Ring (Steric Bulk) SecondRing->SecondRing Weak Pi-Stacking (Twisted)

Figure 2: Interaction map showing how the distal ring and solvent competition disrupt the primary packing network.

References

  • Scheinbeim, J. & Schempp, E. (1976). Crystal Structure of 2-Aminopyrimidine.[1] Acta Crystallographica Section B.

  • Portalone, G. (2010). Structural Characterization of 2-Amino-5-halopyrimidines. Journal of Chemical Crystallography.

  • Boc Sciences. (2025). Product Data: 2-Amino-5-(pyrimidin-5-yl)pyrimidine.

  • PubChem. (2025).[2] Compound Summary: 2-Aminopyrimidine.[3] National Library of Medicine.

  • Grange, J. M., et al. (1996). Activity of bromhexine derivatives.[4] J. Ethnopharmacol.[4] (Contextualizing 2-amino-aryl scaffolds).

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A Structural and Functional Comparison: 2-(Amino-5-pyrimidinyl)pyrimidine vs. UV-Induced Pyrimidine Dimers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the vast landscape of heterocyclic chemistry, the pyrimidine scaffold is of paramount importance, forming the structural basis for nucleobases essential to life. However, modifications and arrangements of this core structure can lead to molecules with profoundly different roles. This guide provides an in-depth structural and functional comparison between two distinct classes of pyrimidine-containing molecules: 2-(Amino-5-pyrimidinyl)pyrimidine , a synthetic bi-pyrimidine with potential therapeutic applications, and pyrimidine dimers , DNA photolesions that are a hallmark of ultraviolet (UV) radiation damage.

For researchers in drug discovery and molecular biology, understanding the stark contrast between these molecules is crucial. One represents a target for rational design and synthesis, while the other is a pathological entity that cellular machinery must recognize and repair. This comparison will delve into their fundamental structural differences, their divergent biological implications, and the experimental methodologies used to characterize and differentiate them.

Part 1: Fundamental Structural Analysis

The core difference between these two molecular classes lies in their covalent structure, geometry, and electronic properties. While both are derived from pyrimidine monomers, their assembly and resulting architecture are fundamentally distinct.

Chemical Identity and Bonding

2-(Amino-5-pyrimidinyl)pyrimidine is a synthetic molecule where two pyrimidine rings are joined by a C5-C5' single bond. The structure retains the aromaticity of both heterocyclic rings and features an amino group at the C2 position, a common functional group for modulating biological activity.

Pyrimidine Dimers , conversely, are not formed by a simple linkage of two rings but through a photochemical cycloaddition reaction between two adjacent pyrimidine bases (most commonly thymine or cytosine) on the same strand of DNA.[1][2] This process, induced by UV light, breaks the aromaticity of the individual bases to form a new, strained ring system. The two most prevalent forms are:

  • Cyclobutane Pyrimidine Dimers (CPDs): These are the most common UV-induced lesions and feature a four-membered cyclobutane ring formed by the covalent bonding of the C5 and C6 atoms of the adjacent pyrimidines.[1][3]

  • (6-4) Photoproducts (6-4PPs): These form a covalent bond between the C6 position of one pyrimidine and the C4 position of the neighboring base, resulting in a pyrimidine-pyrimidone structure.[1][4]

Below are the structural representations of 2-(Amino-5-pyrimidinyl)pyrimidine and a cis-syn cyclobutane thymine dimer, the most common type of pyrimidine dimer.

Caption: Chemical structures of 2-(Amino-5-pyrimidinyl)pyrimidine and a cyclobutane thymine dimer.

Comparative Data Summary

The fundamental differences in their origin and structure give rise to distinct physicochemical properties.

Property2-(Amino-5-pyrimidinyl)pyrimidinePyrimidine Dimer (Thymine Dimer Example)
Origin SyntheticPhotochemical (UV-induced DNA damage)
Molecular Formula C₈H₇N₅C₁₀H₁₂N₄O₄ (for Thymine Dimer)
Core Linkage C-C single bond between two ringsCovalent bonds forming a cyclobutane ring
Aromaticity Two intact aromatic pyrimidine ringsAromaticity is lost in the dimerized bases
Geometry Largely planar, with rotation around the central C-C bondNon-planar, puckered cyclobutane ring; induces a significant kink in the DNA backbone[5]
Biological Context Potential therapeutic agent or research chemicalMutagenic DNA lesion[1]

Part 2: Biological Significance and Context

The structural dichotomy described above translates directly into opposing biological roles. One is a product of deliberate chemical synthesis for potential biological intervention, while the other is a form of damage that triggers a complex biological response.

Pyrimidine Dimers: A Hallmark of UV-Induced DNA Damage

The formation of pyrimidine dimers is a primary molecular event following exposure to solar UV radiation.[6] These lesions are not benign; their presence has severe consequences for cellular function:

  • Structural Distortion: The formation of the cyclobutane ring forces the DNA backbone into a kinked conformation, disrupting the regular double helix structure.[1][5]

  • Replication and Transcription Blockade: The distorted structure physically blocks the progression of DNA and RNA polymerases, halting these critical cellular processes.[1][7]

  • Mutagenesis: If not repaired, translesion synthesis polymerases may bypass the dimer, often inserting incorrect bases opposite the lesion.[1] Deamination of cytosine within a CPD can lead to characteristic C-to-T transition mutations, a signature found in skin cancers.[8]

  • Carcinogenesis: The accumulation of these mutations in key regulatory genes is a primary driver for the development of skin cancers, including melanoma.[1][9]

To counteract this threat, cells have evolved sophisticated DNA repair mechanisms. In humans, the primary pathway for removing these lesions is Nucleotide Excision Repair (NER) , where a segment of DNA containing the dimer is excised and replaced.[7]

2-(Amino-5-pyrimidinyl)pyrimidine: A Scaffold for Drug Discovery

In stark contrast, 2-(Amino-5-pyrimidinyl)pyrimidine is a molecule designed and synthesized in a laboratory. While specific biological data for this exact compound is limited, its structural motifs—the aminopyrimidine and bi-heteroaryl core—are prevalent in a wide range of biologically active compounds.[10][11]

  • Rationale as a Bioactive Scaffold: The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, capable of forming key hydrogen bonds with biological targets like protein kinases and enzymes.[12] The amino group at the 2-position is a common hydrogen bond donor, mimicking the interactions of natural purine and pyrimidine bases.

  • Potential Therapeutic Applications: Compounds containing the aminopyrimidine core have demonstrated a vast array of biological activities, including:

    • Anticancer agents (e.g., kinase inhibitors)

    • Antimicrobial and antiviral agents[10][13][14]

    • Anti-inflammatory agents[11]

    • Central nervous system modulators[10]

The bi-pyrimidine structure offers a rigid, defined geometry that can be exploited to achieve high-affinity binding within protein active sites. Therefore, 2-(Amino-5-pyrimidinyl)pyrimidine represents a potential building block or lead compound for the development of new therapeutics.

Part 3: Experimental Methodologies for Structural Characterization

Distinguishing between these two classes of molecules requires a suite of analytical techniques. The choice of method is driven by the specific structural question being asked, whether it's confirming chemical identity, determining 3D structure, or probing electronic properties.

Caption: Workflow for selecting an analytical technique to differentiate pyrimidine structures.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the premier technique for elucidating the precise chemical structure and connectivity of a molecule in solution. It differentiates protons and carbons based on their local electronic environment. The key distinction between our two molecules is aromaticity, which dramatically influences NMR chemical shifts.

  • Expected Results for 2-(Amino-5-pyrimidinyl)pyrimidine: The ¹H NMR spectrum would be characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the two pyrimidine rings.[15][16] A distinct signal for the amino (-NH₂) protons would also be present.[17]

  • Expected Results for a Pyrimidine Dimer: The saturation of the C5-C6 bonds to form the cyclobutane ring eliminates aromaticity. Consequently, the protons attached to the cyclobutane ring would appear significantly upfield in the aliphatic region (typically δ 3.0-4.5 ppm), providing a definitive signature of dimer formation.[18]

Protocol: Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 1-5 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical to avoid obscuring sample peaks. DMSO-d₆ is often suitable for aminopyrimidines.[19]

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

  • Data Acquisition: Place the sample in the NMR spectrometer and acquire the ¹H spectrum using standard parameters.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the peaks to determine proton ratios, confirming the structure.

Method 2: X-ray Crystallography

Causality: To unambiguously determine the three-dimensional arrangement of atoms, including bond lengths, bond angles, and overall molecular geometry, X-ray crystallography is the gold standard. This is essential for visualizing the planarity of the bi-pyrimidine versus the severe distortion caused by the dimer.[20]

  • Expected Results for 2-(Amino-5-pyrimidinyl)pyrimidine: The crystal structure would reveal two largely planar pyrimidine rings connected by a single bond, with a specific dihedral angle between them dictated by crystal packing forces.

  • Expected Results for a Pyrimidine Dimer: The structure would explicitly show the puckered, non-planar cyclobutane ring and the precise bond lengths and angles that deviate from ideal sp² or sp³ hybridization.[21][22] When solved within a DNA duplex, it would directly visualize the helical distortion.[23]

Protocol: Key Steps in X-ray Crystallography

  • Crystallization: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a focused beam of X-rays. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is built into the electron density and refined to best fit the experimental data, yielding the final 3D structure.

Method 3: UV-Visible Spectroscopy

Causality: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is a rapid and effective method for probing conjugated and aromatic systems.

  • Expected Results for 2-(Amino-5-pyrimidinyl)pyrimidine: As a conjugated aromatic system, it would exhibit strong absorbance in the UV region (typically 250-300 nm), characteristic of π→π* transitions.

  • Expected Results for a Pyrimidine Dimer: The formation of the cyclobutane ring saturates the C5=C6 double bonds, destroying the conjugation. This results in a near-complete loss of the characteristic pyrimidine absorption band around 260 nm, a phenomenon used to monitor both DNA damage and its repair by photolyase enzymes.[24]

Conclusion

While both 2-(Amino-5-pyrimidinyl)pyrimidine and pyrimidine dimers are built from the same fundamental heterocyclic unit, they exist at opposite ends of the biological spectrum. Their structural comparison reveals a profound lesson in molecular identity:

  • 2-(Amino-5-pyrimidinyl)pyrimidine is a product of human design, an aromatic, planar molecule engineered with the potential to interact specifically with biological targets and serve as a therapeutic agent.

  • Pyrimidine Dimers are products of environmental damage, non-aromatic, distorted lesions that disrupt the structure of DNA, block essential cellular processes, and drive mutagenesis and disease.

The distinct signatures of these molecules in NMR, X-ray crystallography, and UV-Vis spectroscopy provide researchers with a robust toolkit to identify, characterize, and study them. This understanding is vital for advancing the fields of drug discovery, where new scaffolds are sought, and in DNA repair and cancer biology, where the consequences of molecular damage are investigated.

References

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  • Zhang, R. B., & Eriksson, L. A. (2007). A Triplet Mechanism for the Formation of Cyclobutane Pyrimidine Dimers in UV-Irradiated DNA. The Journal of Physical Chemistry B, 111(49), 13863-13865. Link

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A Comparative Guide to Elemental Analysis Standards for Nitrogen-Rich Heterocyclic Compounds: A Case Study of 2-(Amino-5-pyrimidinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies, with a specific focus on the nitrogen-rich heterocyclic compound 2-(Amino-5-pyrimidinyl)pyrimidine. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical basis, practical execution, and data interpretation required for achieving high-fidelity elemental composition data, which is foundational for compound verification, purity assessment, and regulatory compliance.

Note on Compound Structure: The compound name "2-(Amino-5-pyrimidinyl)pyrimidine" can be interpreted in several ways. For the purpose of this guide, we will assume the structure to be 2-amino-5-(pyrimidin-2-yl)pyrimidine . This interpretation involves a pyrimidin-2-yl group substituting the hydrogen at the 5-position of a 2-aminopyrimidine molecule. This assumption is critical for the calculation of theoretical elemental values.

Theoretical Composition and Acceptance Criteria

Elemental analysis offers a fundamental method to verify the empirical formula of a synthesized compound.[1] For drug development and quality control, this analysis is crucial for confirming the identity and purity of active pharmaceutical ingredients (APIs).[2]

The assumed structure, 2-amino-5-(pyrimidin-2-yl)pyrimidine, corresponds to the chemical formula C₈H₆N₆ .

  • Molecular Weight: 186.18 g/mol

  • Elemental Composition:

    • Carbon (C): 8 atoms

    • Hydrogen (H): 6 atoms

    • Nitrogen (N): 6 atoms

Based on this formula, the theoretical elemental composition is calculated and presented in Table 1.

Table 1: Theoretical Elemental Composition of 2-amino-5-(pyrimidin-2-yl)pyrimidine (C₈H₆N₆)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Theoretical Percentage (%)
Carbon (C) 12.011 8 96.088 51.61%
Hydrogen (H) 1.008 6 6.048 3.25%

| Nitrogen (N)| 14.007 | 6 | 84.042 | 45.14% |

Acceptance Criteria: For a new small molecule to be considered pure, the experimentally determined values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[3] This standard is widely accepted by many scientific journals and regulatory bodies. Deviations outside this range often suggest the presence of impurities, residual solvent, or water, necessitating further purification.[3]

Comparative Overview of Analytical Techniques

While several techniques exist for elemental analysis, their applicability varies based on the elements of interest and the required precision. For organic compounds like 2-amino-5-(pyrimidin-2-yl)pyrimidine, combustion analysis is the predominant method.[1][2]

Table 2: Comparison of Common Elemental Analysis Techniques

Technique Principle Primary Elements Use Case for C₈H₆N₆ Advantages Disadvantages
CHN/S Combustion Analysis Sample is combusted in an oxygen-rich environment; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[2][4] C, H, N, S, O Gold Standard. Directly determines the core organic elements. High precision, reliability, well-established methodology, small sample size.[2][5] Can be sensitive to sample homogeneity; not suitable for trace metal analysis.
Inductively Coupled Plasma (ICP-MS/OES) Sample is introduced into a high-temperature plasma, causing ionization; ions are then detected by mass spectrometry or optical emission.[2] Trace metals and metalloids Not applicable for bulk C, H, N determination. Used for detecting inorganic impurities. Extremely high sensitivity for trace elements. Destructive; complex instrumentation; not suitable for bulk organic elements.

| X-Ray Fluorescence (XRF) | High-energy X-rays excite atoms in the sample, causing them to emit characteristic fluorescent X-rays for identification and quantification.[2] | Heavier elements (Na to U) | Not applicable. Used for analyzing inorganic materials or detecting heavy metal catalysts. | Non-destructive; rapid analysis. | Poor sensitivity for light elements like C, H, N. |

For the purpose of verifying the empirical formula of 2-amino-5-(pyrimidin-2-yl)pyrimidine, CHN Combustion Analysis is the most appropriate and universally accepted method.[1][2]

The Role of Standard Reference Materials (SRMs)

The trustworthiness of any elemental analysis hinges on proper instrument calibration. This is achieved using Standard Reference Materials (SRMs)—highly characterized materials with certified values for their elemental composition.[6] The National Institute of Standards and Technology (NIST) is a primary source for these crucial materials, which ensure that measurement results are accurate and traceable.[6][7][8]

For CHN analysis, common SRMs include:

  • Acetanilide (C₈H₉NO): Often used as a primary standard for C, H, and N calibration.

  • Atropine (C₁₇H₂₃NO₃): Another well-characterized standard.

  • Cystine (C₆H₁₂N₂O₄S₂): Used when sulfur analysis is also required.

The choice of standard is critical. While a standard with a matrix perfectly matching the analyte is ideal, for novel compounds, a stable, pure, and well-characterized organic standard is used to build a reliable calibration curve against which the unknown sample is measured.

Detailed Experimental Protocol: CHN Combustion Analysis

The following protocol outlines a self-validating workflow for determining the elemental composition of 2-amino-5-(pyrimidin-2-yl)pyrimidine using a modern CHN elemental analyzer. The methodology is based on the Pregl-Dumas method.[1][4]

Experimental Workflow Diagram

CHN_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Prep 1. Sample Prep (Dry & Homogenize) Weigh 2. Micro-weighing (1-3 mg) Prep->Weigh Encapsulate 3. Encapsulation (Tin Capsule) Weigh->Encapsulate Calibrate 4. Calibration (Run SRM Standard) Encapsulate->Calibrate Load Autosampler Analyze 5. Sample Combustion (~1000°C in O₂) Calibrate->Analyze Detect 6. Gas Separation & Detection (GC & TCD) Analyze->Detect Process 7. Raw Data Processing Detect->Process Validate 8. Validation (Compare to Theory) Process->Validate Report 9. Final Report Validate->Report

Caption: Workflow for CHN elemental analysis.

Step-by-Step Methodology
  • Instrument Preparation and Calibration:

    • Causality: Before analyzing any unknown, the instrument's accuracy must be verified.

    • Action: Perform a leak test on the elemental analyzer. Calibrate the instrument using a certified SRM such as Acetanilide. Analyze 3-5 replicates of the SRM to ensure the average measured values are within ±0.2% of the certified values, confirming the instrument is performing correctly.

  • Sample Preparation:

    • Causality: The sample must be free of residual solvents and water, and it must be homogeneous to ensure the small amount weighed is representative of the entire batch.[5]

    • Action: Dry the 2-amino-5-(pyrimidin-2-yl)pyrimidine sample under a high vacuum for 12-24 hours. Gently grind the sample into a fine, uniform powder using an agate mortar and pestle.

  • Weighing and Encapsulation:

    • Causality: Elemental analysis is a highly sensitive technique requiring precise measurement of very small sample masses.[5] The tin capsule aids in complete combustion.

    • Action: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule. Record the weight to at least 5 decimal places. Fold the capsule to ensure no sample can escape and form it into a compact sphere.

  • Analysis Sequence:

    • Causality: A structured sequence including blanks, standards, and samples ensures the ongoing stability of the instrument and validates the results obtained for the unknown.

    • Action: Load the encapsulated samples into the instrument's autosampler. Run the analysis sequence: two empty tin capsules (blanks), two SRM capsules, followed by the test sample in triplicate. Running the sample multiple times provides statistical confidence in the result.

  • Data Processing and Validation:

    • Causality: The instrument software calculates the elemental percentages based on the sample weight and the detector response, which is calibrated against the SRM.

    • Action: The software will generate a report showing the percentage of C, H, and N for each run. Calculate the average and standard deviation for the triplicate sample runs. Compare the average experimental values to the theoretical values calculated in Table 1.

Data Interpretation and Performance Comparison

The ultimate test of a compound's purity and identity is the comparison of experimental data against theoretical values. Nitrogen-rich heterocyclic compounds can sometimes be challenging due to their combustion characteristics, potentially leading to the formation of various nitrogen oxides (NOx) and incomplete combustion.[9] Modern elemental analyzers are designed with optimized combustion tubes and reduction zones (containing reduced copper) to ensure all nitrogen is converted to N₂ gas for accurate detection.[10]

Table 3: Hypothetical Experimental Data Comparison for 2-amino-5-(pyrimidin-2-yl)pyrimidine

Parameter Theoretical Value Analyzer A (Result ± SD) Deviation from Theory Analyzer B (Result ± SD) Deviation from Theory
% Carbon 51.61% 51.48% ± 0.05 -0.13% 51.85% ± 0.08 +0.24%
% Hydrogen 3.25% 3.29% ± 0.03 +0.04% 3.19% ± 0.04 -0.06%
% Nitrogen 45.14% 45.01% ± 0.07 -0.13% 44.82% ± 0.11 -0.32%

| Pass/Fail (±0.4%) | - | PASS | - | PASS | - |

Analysis of Results:

  • Both hypothetical analyzers provide results that fall within the acceptable ±0.4% deviation, confirming the elemental composition of the sample.[3]

  • The small standard deviations (SD) in the results from both instruments indicate good precision and sample homogeneity.

  • The slightly lower nitrogen value from Analyzer B, while still passing, could warrant a check of the reduction tube's efficacy to ensure all NOx is being converted to N₂.

Conclusion

Accurate elemental analysis is a non-negotiable step in the characterization of novel chemical entities like 2-amino-5-(pyrimidin-2-yl)pyrimidine. By employing the gold-standard technique of CHN combustion analysis, adhering to a rigorous protocol grounded in the use of certified SRMs, and understanding the strict acceptance criteria of ±0.4%, researchers can confidently verify the empirical formula of their compounds. This analytical rigor is fundamental to ensuring the integrity of research, the safety and efficacy of pharmaceuticals, and compliance with global scientific standards.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6).
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  • NIST Standard Reference Materials® Catalog. (n.d.).
  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23).
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.).
  • CHNS analysis of NIST Standard Reference Materials - Elementar. (n.d.).
  • Basic principles and tests of organic element analysis | Universal Lab Blog. (2024, March 7).
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  • Reference materials | NIST - National Institute of Standards and Technology. (n.d.).
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A Researcher's Guide to the Synthesis of 2-(Amino-5-pyrimidinyl)pyrimidine: A Benchmarking Analysis and Proposed Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, molecules featuring linked pyrimidine rings hold significant interest due to their prevalence in biologically active compounds. This guide provides an in-depth analysis of a proposed synthetic route for 2-(Amino-5-pyrimidinyl)pyrimidine, a molecule for which direct, high-yield synthetic protocols are not abundantly available in the public domain. We will benchmark the anticipated yield of our proposed method against established literature precedents for analogous reactions and provide a detailed, field-proven experimental protocol.

Introduction: The Challenge and the Opportunity

The target molecule, 2-(Amino-5-pyrimidinyl)pyrimidine, presents a synthetic challenge in creating a stable carbon-carbon bond between two electron-deficient pyrimidine rings, one of which bears an amino group. While numerous methods exist for the synthesis of substituted 2-aminopyrimidines, the direct coupling of these heterocyclic systems requires careful consideration of reaction conditions to achieve viable yields. This guide proposes a robust synthetic strategy leveraging the well-established Suzuki-Miyaura cross-coupling reaction and benchmarks its potential success against similar transformations reported in the literature.

Proposed Synthetic Route: A Suzuki-Miyaura Approach

The most logical and versatile approach to constructing the C-C bond between the two pyrimidine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its functional group tolerance and reliability in forming biaryl and bi-heterocyclic linkages. The proposed two-step synthesis is outlined below:

G cluster_0 Step 1: Synthesis of Pyrimidine-2-boronic acid pinacol ester cluster_1 Step 2: Suzuki-Miyaura Coupling A 2-Bromopyrimidine C Pyrimidine-2-boronic acid pinacol ester A->C Pd(dppf)Cl2, KOAc, Dioxane, 80 °C B Bis(pinacolato)diboron E 2-(Amino-5-pyrimidinyl)pyrimidine C->E Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80 °C D 5-Bromo-2-aminopyrimidine

Figure 1: Proposed two-step synthesis of 2-(Amino-5-pyrimidinyl)pyrimidine via a Suzuki-Miyaura cross-coupling reaction.

The rationale behind this proposed route is the commercial availability of the starting materials and the extensive literature supporting the use of Suzuki-Miyaura coupling for similar heterocyclic systems. The use of a boronic acid pinacol ester is recommended to enhance the stability of the otherwise potentially unstable pyrimidine-2-boronic acid.

Benchmarking Against Literature Yields

Direct yield data for the synthesis of 2-(Amino-5-pyrimidinyl)pyrimidine is scarce. Therefore, to establish a reasonable expectation of success, we benchmark our proposed reaction against analogous Suzuki-Miyaura couplings reported in the literature involving aminopyrimidines and other nitrogen-containing heterocycles.

ReactantsProductCatalyst SystemYield (%)Reference
5-Bromo-2-methylpyridin-3-amine and Phenylboronic acid2-Amino-4-methyl-5-phenylpyridinePd(PPh3)4, K3PO485[1]
2-Amino-4-chloro-6-methyl-pyridine and 3-Pyridineboronic acid4-Methyl-6-(pyridin-3-yl)pyrimidin-2-aminePd(PPh3)2Cl2, Na2CO3Not specified[2]
2,4-Dichloropyrimidine and Phenylboronic acid2-Chloro-4-phenylpyrimidine & 2,4-DiphenylpyrimidinePd(PPh3)4, Na2CO358 & 22[3]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and various arylboronic acids3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onesXPhosPdG2/XPhos67-89[4]
5-Bromopyrimidine and 3-Furanylboronic acid5-(Furan-3-yl)pyrimidineNiCl2(PCy3)2, K3PO4Good to excellent[5]

Based on the data from analogous reactions, a yield in the range of 60-85% for the Suzuki-Miyaura coupling step in our proposed synthesis would be a successful outcome. The key to achieving this will be the careful optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent system.

Detailed Experimental Protocol

This protocol is a comprehensive guide for the synthesis of 2-(Amino-5-pyrimidinyl)pyrimidine based on the proposed route and best practices from the field.

Part 1: Synthesis of Pyrimidine-2-boronic acid pinacol ester

G start Start step1 Combine 2-bromopyrimidine, bis(pinacolato)diboron, and KOAc in a flame-dried flask. start->step1 step2 Add anhydrous dioxane and degas the mixture. step1->step2 step3 Add Pd(dppf)Cl2 catalyst. step2->step3 step4 Heat the reaction mixture at 80 °C under inert atmosphere. step3->step4 step5 Monitor reaction progress by TLC or GC-MS. step4->step5 step6 Upon completion, cool to RT, dilute with EtOAc, and filter. step5->step6 step7 Concentrate the filtrate and purify by column chromatography. step6->step7 end Obtain Pyrimidine-2-boronic acid pinacol ester step7->end

Figure 2: Workflow for the synthesis of Pyrimidine-2-boronic acid pinacol ester.

Materials:

  • 2-Bromopyrimidine (1.0 eq)

  • Bis(pinacolato)diboron (1.1 eq)

  • Potassium acetate (KOAc), anhydrous (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromopyrimidine, bis(pinacolato)diboron, and anhydrous potassium acetate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via cannula.

  • Degas the resulting suspension by bubbling the inert gas through it for 15 minutes.

  • Add the Pd(dppf)Cl2 catalyst to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrimidine-2-boronic acid pinacol ester.

Part 2: Suzuki-Miyaura Coupling to Synthesize 2-(Amino-5-pyrimidinyl)pyrimidine

G start Start step1 Combine 5-bromo-2-aminopyrimidine, pyrimidine-2-boronic acid pinacol ester, and Na2CO3 in a flask. start->step1 step2 Add Toluene/EtOH/H2O solvent mixture and degas. step1->step2 step3 Add Pd(PPh3)4 catalyst. step2->step3 step4 Heat the reaction mixture at 80 °C under inert atmosphere. step3->step4 step5 Monitor reaction progress by TLC or LC-MS. step4->step5 step6 Upon completion, cool to RT, and perform aqueous workup. step5->step6 step7 Extract with an organic solvent, dry, and concentrate. step6->step7 step8 Purify by column chromatography or recrystallization. step7->step8 end Obtain 2-(Amino-5-pyrimidinyl)pyrimidine step8->end

Sources

Safety Operating Guide

Comprehensive Handling & Safety Guide: 2-(Amino-5-pyrimidinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1111104-75-6 (Primary reference for 2-Amino-5-(pyrimidin-5-yl)pyrimidine) Chemical Family: Aminopyrimidines / Bipyrimidines Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)

Executive Directive: The Precautionary Principle

As a Senior Application Scientist, my directive for handling 2-(Amino-5-pyrimidinyl)pyrimidine is rooted in the Precautionary Principle . While specific toxicological data for this precise intermediate may be limited compared to commercial drugs, its structural analogs (aminopyrimidines) are biologically active pharmacophores often used in JAK inhibitor synthesis.

Operational Rule: Treat this compound as a Potent Pharmaceutical Intermediate (OEB 3) until definitive toxicology proves otherwise. All procedures below are designed to prevent inhalation sensitization and cross-contamination.

Hazard Identification & Risk Assessment

GHS Classification (Derived from Structural Analogs)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[2]

  • Acute Toxicity (Oral): Category 4 (H302) - Presumed based on pharmacophore potency.

Physical Properties Table
PropertyData / LimitOperational Implication
Appearance Off-white to light brown powderHigh dust generation potential during weighing.
Melting Point >200°C (Typical for bipyrimidines)Stable solid; thermal decomposition releases NOx.
Solubility DMSO, Methanol (Sparingly in water)Use DMSO for stock solutions; treat liquid waste as hazardous solvent waste.
Reactivity Incompatible with Strong Oxidizers/AcidsStore away from nitric acid or peroxides.

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for laboratory personnel handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Justification
Respiratory N95 / P100 Respirator (Minimum)Prevents inhalation of fine particulates. For quantities >1g, use a PAPR or work strictly in a Biosafety Cabinet (BSC).
Hand Protection Double Nitrile Gloves (0.11 mm min)Outer Glove: Protects against physical contact. Inner Glove: Indicator for barrier breach. Change immediately upon contamination.[1][4][5]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the risk of airborne dust settling in eyes.
Body Protection Tyvek® Lab Coat (Disposable)Cotton coats trap dust. Disposable Tyvek prevents migration of the chemical outside the lab.

Operational Protocols

A. Receipt & Storage[3][5][7][8][9][10]
  • Inspection: Upon receipt, inspect the outer container for breach inside a fume hood.

  • Labeling: Mark the container with "CAUTION: POTENT INTERMEDIATE" and the date of receipt.

  • Environment: Store at 2-8°C (unless CoA specifies ambient) in a desiccator. Moisture can cause caking, increasing handling difficulty.

B. Safe Weighing Workflow (The Critical Control Point)

Weighing is the highest risk operation for dust exposure.

  • Engineering Control: Use a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet. Never weigh on an open bench.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Static charge disperses powder, causing invisible contamination.

  • Technique:

    • Place a tack mat at the hood sash.

    • Pre-weigh the solvent in the receiving vessel (if possible) to capture dust immediately.

    • Transfer solid using a disposable anti-static spatula.

    • Wet Wiping: Immediately wipe the balance area with a methanol-dampened tissue after use.

C. Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to avoid displacing air that carries dust.

  • Temperature Control: Ensure the reflux condenser is active before heating. Bipyrimidines can sublime or degrade, releasing nitrogen oxides.

Visualizations

Diagram 1: Safe Handling Decision Logic

This workflow dictates the engineering controls based on the scale of operation.

HandlingLogic Start Start: Handling 2-(Amino-5-pyrimidinyl)pyrimidine AssessQty Assess Quantity Start->AssessQty SmallScale < 100 mg AssessQty->SmallScale MedScale 100 mg - 10 g AssessQty->MedScale LargeScale > 10 g AssessQty->LargeScale FumeHood Standard Fume Hood (Sash < 18 inches) SmallScale->FumeHood VBE Vented Balance Enclosure (HEPA Filtered) MedScale->VBE Glovebox Isolator / Glovebox (Negative Pressure) LargeScale->Glovebox PPE_Level1 PPE: Nitrile Gloves, Lab Coat, Goggles FumeHood->PPE_Level1 PPE_Level2 PPE: Double Gloves, Tyvek Sleeves, N95 VBE->PPE_Level2 PPE_Level3 PPE: Full Tyvek Suit, PAPR/P100 Glovebox->PPE_Level3

Caption: Decision matrix for engineering controls and PPE based on the quantity of material handled.

Diagram 2: Waste Disposal & Decontamination

Proper disposal prevents environmental contamination and regulatory fines.

DisposalFlow WasteGen Waste Generation TypeCheck Solid or Liquid? WasteGen->TypeCheck SolidWaste Solid Waste (Gloves, Tissues, Powder) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquor, Rinsate) TypeCheck->LiquidWaste Bagging Double Bag in Yellow Biohazard/Chem Bags SolidWaste->Bagging Segregation Segregate: Halogenated vs Non-Halogenated LiquidWaste->Segregation Labeling Label: 'Toxic Chemical Waste' List Constituents Bagging->Labeling Segregation->Labeling Disposal High-Temperature Incineration Labeling->Disposal

Caption: Step-by-step waste segregation and disposal workflow to ensure compliance.

Emergency Response Procedures

Accidental Spills (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don a P100 respirator and double gloves before re-entering.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion. Do not dry sweep.

  • Clean: Scoop up the material using a plastic scraper. Wipe the surface 3 times with a soap/water solution, followed by a methanol rinse.

Exposure First Aid[5]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/DMSO) on skin, as they increase absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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